Tunichrome B-1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97689-87-7 |
|---|---|
Molecular Formula |
C26H25N3O11 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide |
InChI |
InChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1 |
InChI Key |
CKHHBUIVEJYAJF-FJKJWVGDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)N/C(=C\C2=CC(=C(C(=C2)O)O)O)/C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tunichrome B-1: Discovery, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunichrome B-1, a fascinating and highly reactive secondary metabolite, stands as a pivotal molecule in the historical context of marine bioinorganic chemistry. First isolated from the blood of the tunicate Ascidia nigra, its discovery was a landmark achievement in a field that had been puzzled for over seven decades by the remarkable ability of these marine invertebrates to accumulate high concentrations of vanadium.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical significance, and physicochemical properties. It includes a compilation of available quantitative data, detailed experimental protocols for its isolation and analysis, and explores its known biological activities. Furthermore, this guide presents mandatory visualizations, including the chemical structure of this compound and a conceptual workflow for its isolation, to aid in the understanding of this unique marine natural product.
Historical Context and Discovery
The story of this compound is intrinsically linked to the long-standing scientific enigma of vanadium accumulation in tunicates, commonly known as sea squirts. For over 70 years, researchers were perplexed by the ability of these organisms to concentrate vanadium from seawater to levels millions of times higher than the surrounding environment.[2] It was hypothesized that a potent reducing agent must be present within the tunicate blood cells, known as vanadocytes, to facilitate the reduction of vanadate (V(V)) to the lower oxidation states of V(IV) and V(III) observed within the cells.
The breakthrough came in the 1980s with the successful isolation and characterization of a family of yellow blood pigments, aptly named "tunichromes."[1][2] These compounds were found to be extremely labile, which had thwarted previous attempts at their isolation. The first of these to be structurally elucidated was this compound, isolated from the tunicate Ascidia nigra.[1] Its discovery provided the first concrete evidence of a natural product capable of mediating the reduction of vanadium in these organisms, a crucial step in understanding their unique physiology.
Physicochemical Properties of this compound
This compound is a yellow, polyphenolic peptide derivative with potent reducing capabilities. Its unique chemical structure is central to its biological activity.
Chemical Structure
The chemical structure of this compound was determined through a combination of spectroscopic techniques. It is characterized by a central peptide core with multiple di- and tri-hydroxyphenyl moieties, which are responsible for its strong reducing and metal-chelating properties.
Caption: Chemical structure and key properties of this compound.
Spectroscopic Data
Detailed spectroscopic analysis was instrumental in the structural elucidation of this compound. The following table summarizes the key spectroscopic data reported in the literature.
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Complex aromatic and aliphatic signals consistent with the proposed peptide and polyphenolic structure. | |
| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons, confirming the structural backbone. | |
| UV-Vis Spectroscopy | Absorption maxima characteristic of polyphenolic compounds, showing shifts upon changes in pH and metal chelation. | |
| Circular Dichroism | Spectra indicating a chiral structure, consistent with its peptide nature. |
Experimental Protocols
The extreme lability of this compound necessitates specialized and meticulous experimental procedures for its successful isolation and analysis.
Isolation of this compound by Centrifugal Counter-Current Chromatography
The initial and most successful method for isolating underivatized this compound employed centrifugal counter-current chromatography (CCCC). This technique was crucial in overcoming the challenges posed by the compound's instability.[2]
Conceptual Workflow for this compound Isolation:
Caption: A conceptual workflow for the isolation of this compound.
Detailed Methodology:
A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source. However, based on descriptions from original research, the following is a generalized protocol:
-
Collection and Homogenization: Blood cells from Ascidia nigra are collected and immediately homogenized in a degassed, acidic buffer to minimize oxidation.
-
Initial Extraction: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the tunichromes is carefully collected.
-
Centrifugal Counter-Current Chromatography (CCCC):
-
A suitable biphasic solvent system is prepared and equilibrated.
-
The crude extract is loaded into the CCCC instrument.
-
The separation is performed by pumping the mobile phase through the rotating coil, allowing for the partitioning of the components based on their distribution coefficients.
-
Fractions are collected throughout the run.
-
-
Fraction Analysis and Purification:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions containing the pure compound are pooled and lyophilized to yield the final product.
-
Vanadium Reduction Assay
The primary biological function attributed to this compound is its ability to reduce vanadium. This can be assessed spectrophotometrically.
Principle: This assay measures the decrease in absorbance of a V(V) solution upon the addition of this compound, indicating the reduction of V(V) to lower oxidation states.
Protocol:
-
Prepare a standard solution of ammonium metavanadate (V(V)) in an appropriate acidic buffer.
-
Measure the initial absorbance of the V(V) solution at its λmax.
-
Add a known concentration of this compound to the V(V) solution.
-
Monitor the decrease in absorbance over time at the same wavelength.
-
The rate of decrease in absorbance is proportional to the reducing activity of this compound.
DPPH Radical Scavenging Assay
The antioxidant potential of tunichromes can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured.
Protocol:
-
Prepare a series of dilutions of the tunichrome sample in methanol.[3][4]
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the tunichrome sample.[3][4]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4][5]
-
Measure the absorbance at 517 nm using a spectrophotometer.[3][4][5]
-
A control containing only DPPH and methanol is also measured.[3]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Biological Activities and Potential Applications
While the primary proposed role of this compound is in vanadium reduction, studies on related tunichromes suggest a broader range of biological activities.
Antioxidant Activity
The polyphenolic nature of this compound imparts significant antioxidant properties. A study on tunichrome released from Phallusia nigra demonstrated potent radical scavenging activity.
| Concentration (ppm) | Radical Scavenging Activity (%) |
| 50 | 30.28 |
| 100 | 45.12 |
| 150 | 68.54 |
| 200 | 82.08 |
| Data from tunichrome of Phallusia nigra.[6][7] |
Antimicrobial Activity
Tunichromes have also been shown to possess antimicrobial properties, particularly against Gram-negative bacteria.[8] The proposed mechanism involves the formation of reactive quinone methides from the dehydrodopa units, which can crosslink microbial proteins.[8]
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 1.17 |
| Bacillus cereus | 0.59 |
| Salmonella enterica | 0.59 |
| Escherichia coli O157:H7 | 1.17 |
| Data from tunichrome of Phallusia nigra.[6][7] |
Signaling Pathways
Currently, there is a lack of direct evidence linking this compound to specific intracellular signaling pathways such as NF-κB or MAPK. However, the broader class of marine-derived quinone and polyphenolic compounds has been shown to modulate these pathways, suggesting a potential area for future research into the pharmacological effects of tunichromes.
Potential Interaction with MAPK Signaling Pathway (Hypothetical):
Caption: Hypothetical interaction of this compound with the MAPK signaling pathway.
Conclusion and Future Directions
The discovery of this compound was a seminal moment in marine natural products chemistry, providing a key to understanding the unique biochemistry of vanadium-accumulating tunicates. Its potent reducing and antioxidant properties, coupled with its antimicrobial activity, suggest that this class of compounds may have significant potential for further investigation in drug development.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathway: Understanding how tunicates synthesize these complex molecules could open avenues for biotechnological production.
-
Mechanism of Action: Detailed studies are needed to fully understand the mechanisms underlying its antioxidant and antimicrobial activities.
-
Pharmacological Profiling: A thorough investigation into the effects of this compound on various cellular signaling pathways is warranted to explore its potential as a therapeutic agent.
-
Development of Stable Analogs: The inherent instability of this compound is a major hurdle for its practical application. The synthesis of more stable analogs could unlock its therapeutic potential.
This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this remarkable marine metabolite, providing the necessary historical context, quantitative data, and experimental frameworks to facilitate future discoveries in this exciting field.
References
- 1. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The crosslinking and antimicrobial properties of tunichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Tunichrome B-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichrome B-1 is a fascinating and complex natural product belonging to a class of sulfur-free, nitrogen-rich pigments found in the blood cells (vanadocytes) of certain marine tunicates, particularly Ascidia nigra. First isolated and characterized in the mid-1980s, these compounds have garnered significant interest due to their potent metal-chelating, reducing, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental data and methodologies that have been pivotal in its characterization.
Chemical Structure and Physicochemical Properties
This compound is a tripeptide derivative characterized by the presence of multiple di- and trihydroxy-substituted aromatic rings. Its unique structure is central to its chemical reactivity and biological function.
General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅N₃O₁₁ | [1] |
| Molecular Weight | 555.5 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide | [1] |
| CAS Number | 97689-87-7 | [1] |
| Appearance | Yellow Pigment | [2] |
Spectroscopic Data
The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Due to the complexity and instability of the native compound, early structural elucidation was performed on the peracetylated derivative. The following table summarizes the key ¹H NMR assignments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.0-2.3 | m | Acetyl group protons | |
| 3.0-3.2 | m | β-protons of amino acid residues | |
| 4.5-4.8 | m | α-protons of amino acid residues | |
| 6.8-7.5 | m | Aromatic and vinyl protons | |
| 8.0-8.5 | m | Amide protons |
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and fragmentation pattern of this compound.
| m/z | Ion | Description |
| 556 | [M+H]⁺ | Protonated molecular ion |
| 538 | [M+H-H₂O]⁺ | Loss of a water molecule |
| 390 | Fragmentation of the peptide backbone | |
| 169 | Fragment corresponding to a trihydroxyphenyl group |
Biological Activities and Properties
Tunichromes, including this compound, exhibit a range of biological activities that are largely attributed to their chemical structure, particularly the presence of multiple catechol and pyrogallol moieties.
Antioxidant Properties
Tunichromes are potent antioxidants. The following data is for a tunichrome mixture isolated from Phallusia nigra, which is expected to have similar properties to this compound.
| Assay | Concentration | Activity |
| DPPH Radical Scavenging | 50 ppm | 30.28% |
| 100 ppm | 55.14% | |
| 150 ppm | 70.59% | |
| 200 ppm | 82.08% | |
| Total Phenolic Content | 0.55 mg Gallic Acid Equivalents/g | |
| Total Flavonoid Content | 0.21 mg Quercetin Equivalents/100g |
Data from a study on tunichromes from Phallusia nigra.[3]
Antimicrobial Properties
The tunichrome mixture from Phallusia nigra also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 1.17 |
| Bacillus cereus | 0.59 |
| Salmonella enterica | 0.59 |
| Escherichia coli O157:H7 | 1.17 |
Data from a study on tunichromes from Phallusia nigra.[3]
Metal Chelation
A defining characteristic of this compound is its high affinity for metal ions, particularly vanadium.[2] This property is central to its proposed biological role in the accumulation and reduction of vanadium in tunicates. The multiple hydroxyl groups on the aromatic rings act as potent chelation sites.
Experimental Protocols
Isolation of this compound
The isolation of the highly labile this compound requires anaerobic conditions to prevent oxidation. A general workflow is as follows:
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tunichrome B-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunichrome B-1, a member of a unique class of marine natural products, has garnered significant interest for its potent metal-chelating and reducing properties, particularly its role in the remarkable accumulation of vanadium in certain marine organisms. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution and the quantitative yields reported from various tunicate species. A meticulous, step-by-step experimental protocol for its isolation and purification, emphasizing the critical technique of centrifugal counter-current chromatography, is presented. Furthermore, this document delves into the current understanding of the biosynthetic pathway of this compound, which originates from the post-translational modification of peptidyl tyrosine. While the complete enzymatic cascade remains an active area of research, this guide outlines the key proposed steps and the potential enzymatic players, such as phenol oxidases and tyrosinases. Finally, we explore the prospective signaling pathways that may regulate the production of this fascinating secondary metabolite, providing a foundation for future investigations into its genetic and environmental control.
Natural Sources of this compound
This compound is a yellow pigment found in the blood cells (hemocytes) of several species of tunicates, also known as sea squirts.[1][2][3] These marine invertebrates are the most well-documented natural sources of this compound.
Primary Source:
-
Ascidia nigra : This black tunicate is the most widely studied and recognized source of this compound.[1][3][4] It is from this species that the compound was first isolated and structurally characterized.
Other Tunicate Sources:
While Ascidia nigra is the principal source, related tunichrome compounds have been identified in other tunicate species, suggesting a broader distribution of this class of molecules within the subphylum Tunicata. These include:
The presence of tunichromes in these species highlights the potential for discovering novel structural analogs with potentially unique biological activities.
Quantitative Data on this compound Yield
Quantitative data on the yield of this compound from natural sources is limited due to the compound's extreme instability and the challenges associated with its extraction and purification. The available information is summarized in the table below.
| Tunicate Species | Yield of this compound (or related tunichromes) | Reference(s) |
| Ascidia nigra | Data not explicitly quantified in available literature, but is the primary source for isolation. | [1][3][4] |
| Molgula manhattensis | Mentioned as a source of tunichromes, but specific yield data for B-1 is not available. | [6] |
| Ciona intestinalis | Contains tunichromes, but quantitative yield of B-1 is not specified. | [5] |
Further research is required to accurately quantify the yields of this compound from various tunicate species to aid in sustainable sourcing and biotechnological applications.
Experimental Protocol: Isolation of this compound
The isolation of this compound is a challenging process due to its high reactivity and susceptibility to oxidation. The following protocol is a comprehensive workflow based on established methodologies, particularly highlighting the use of centrifugal counter-current chromatography (CCCC).[7]
2.1. Collection and Initial Processing of Tunicates
-
Collection: Collect specimens of Ascidia nigra from a suitable marine environment.
-
Hemolymph Extraction: Carefully dissect the tunicates and collect the hemolymph (blood) into a chilled, deoxygenated container. All subsequent steps must be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (0-4°C) to minimize degradation.
-
Cell Lysis: Lyse the hemocytes by sonication or osmotic shock in a deoxygenated buffer (e.g., 0.1 M citrate buffer, pH 4.0).
2.2. Centrifugal Counter-Current Chromatography (CCCC)
CCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of labile compounds like this compound.
-
Instrumentation: A high-speed centrifugal counter-current chromatograph is required.
-
Solvent System Selection: A biphasic solvent system is crucial for successful separation. A commonly used system for polar compounds is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:5 v/v/v ratio). The two phases should be thoroughly equilibrated before use.
-
Column Preparation: Fill the CCCC column with the stationary phase (typically the lower phase of the solvent system).
-
Sample Loading: Dissolve the crude, lysed hemocyte extract in a small volume of the stationary phase and inject it into the column.
-
Elution: Pump the mobile phase (typically the upper phase) through the column at a constant flow rate while the centrifuge is rotating at a set speed.
-
Fraction Collection: Collect fractions of the eluate. The yellow-colored fractions containing this compound can be identified by UV-Vis spectrophotometry (monitoring at ~330 nm and ~430 nm).
2.3. Final Purification and Characterization
-
Reversed-Phase HPLC: Further purify the this compound containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.
-
Caption: Experimental workflow for the isolation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of post-translational modification, where a genetically encoded peptide is chemically altered to produce the final natural product. The core structure of tunichromes arises from the modification of tyrosine residues within a precursor peptide.[1]
3.1. Proposed Biosynthetic Pathway
While the complete enzymatic machinery has not been fully elucidated, a plausible biosynthetic pathway can be proposed based on the structure of this compound and knowledge of related biochemical transformations.
-
Ribosomal Synthesis of a Precursor Peptide: The process begins with the ribosomal synthesis of a precursor peptide containing multiple tyrosine residues. The gene or gene cluster encoding this precursor peptide in Ascidia nigra has not yet been identified.
-
Hydroxylation of Tyrosine to DOPA: The tyrosine residues in the precursor peptide are likely hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA) residues. This reaction is commonly catalyzed by tyrosinase or a similar phenol oxidase enzyme.
-
Oxidation of DOPA to DOPAquinone: The DOPA residues are then oxidized to form highly reactive DOPAquinone residues. This step is also likely catalyzed by tyrosinase or a related enzyme.
-
Formation of Dehydrodopamine Moieties: The DOPAquinone residues can then undergo further transformations, including cyclization and dehydration, to form the characteristic dehydrodopamine moieties found in this compound. The precise enzymatic control of this step is currently unknown.
-
Peptide Backbone Modification and Cleavage: Finally, the modified peptide may undergo further processing, including cleavage from the precursor peptide, to yield the mature this compound molecule.
References
- 1. Species specificity of symbiosis and secondary metabolism in ascidians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome dynamics in the asexual cycle of the chordate Botryllus schlosseri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symbiotic Associations in Ascidians: Relevance for Functional Innovation and Bioactive Potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Tunichrome B-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichrome B-1 is a fascinating and highly labile natural product isolated from the blood cells (vanadocytes) of the tunicate Ascidia nigra. These compounds are believed to play a crucial role in the unique ability of these marine organisms to accumulate and reduce vanadium. The inherent instability of this compound has presented significant challenges to its detailed structural and functional characterization. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key workflows. Given the compound's instability, this guide also addresses the practical challenges associated with its spectroscopic analysis.
I. Isolation and Purification Workflow
The isolation of pure this compound is a critical prerequisite for its spectroscopic analysis and is particularly challenging due to its rapid degradation in the presence of oxygen and water. The following workflow diagram illustrates the key steps involved in its purification, as adapted from the pioneering work of Bruening et al.
Caption: A generalized workflow for the isolation and purification of this compound.
II. Spectroscopic Data
The following sections summarize the key spectroscopic data that have been reported for this compound.
A. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for chromophoric compounds like this compound.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 340 | 19,600 | Methanol |
| 285 (shoulder) | Not reported | Methanol |
| 245 (shoulder) | Not reported | Methanol |
| 210 | 68,000 | Methanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A standard UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
-
Sample Preparation: A dilute solution of purified this compound is prepared in spectroscopic grade methanol. Due to the compound's instability, the solution should be freshly prepared and kept under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Data Acquisition: The spectrum is recorded against a solvent blank (methanol). The absorbance values are then used to calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.
| Ionization Method | Mass-to-Charge Ratio (m/z) | Ion |
| Desorption Chemical Ionization (DCI) | 682 | [M+H]⁺ |
| Fast Atom Bombardment (FAB) - High Resolution | 976.2625 (observed), 976.2624 (calculated) | [M+H]⁺ |
Experimental Protocol: Mass Spectrometry
-
Instrumentation:
-
For DCI-MS: A mass spectrometer equipped with a DCI probe.
-
For FAB-HRMS: A high-resolution double-focusing mass spectrometer equipped with a FAB ion source.
-
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable matrix for the respective ionization technique. For FAB-MS, a liquid matrix such as glycerol or m-nitrobenzyl alcohol is commonly used. The sample is applied to the probe tip.
-
Data Acquisition:
-
DCI-MS: The probe is rapidly heated in the ion source, and the desorbed molecules are ionized by chemical ionization.
-
FAB-HRMS: The sample matrix is bombarded with a high-energy beam of atoms (e.g., xenon or argon), causing the desorption and ionization of the analyte molecules. High-resolution measurements allow for the determination of the elemental composition.
-
C. Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy provides information about the chirality and secondary structure of molecules.
| Wavelength (nm) | Molar Ellipticity (Δε) | Solvent |
| 340 | -3.3 | Methanol |
| 281 | +1.2 | Methanol |
| 243 | -2.5 | Methanol |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Instrumentation: A circular dichroism spectropolarimeter.
-
Sample Preparation: A solution of known concentration of this compound is prepared in spectroscopic grade methanol. The concentration must be accurately determined for the calculation of molar ellipticity.
-
Data Acquisition: The CD spectrum is recorded in a quartz cuvette. The instrument measures the difference in absorption of left and right circularly polarized light. The data is typically expressed in terms of ellipticity (θ) in millidegrees, which is then converted to molar ellipticity (Δε) using the equation: Δε = θ / (32.98 * c * l), where c is the molar concentration and l is the path length in cm.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Approaches
To date, detailed ¹H and ¹³C NMR spectroscopic data (chemical shifts, coupling constants) for this compound have not been reported in the peer-reviewed literature. This is almost certainly due to the extreme instability of the molecule, which makes the acquisition of high-quality, reproducible NMR data exceptionally challenging. The compound readily oxidizes and polymerizes, especially in solution, which is a prerequisite for NMR analysis.
Despite the lack of specific data for this compound, the following outlines a general experimental approach for acquiring NMR data of unstable natural products.
Caption: A generalized workflow for acquiring NMR data of unstable compounds like this compound.
IV. Conclusion
The spectroscopic characterization of this compound provides valuable insights into its unique chemical structure, which is rich in catechol and dehydrodopamine moieties. While UV-Vis, mass spectrometry, and circular dichroism have offered a foundational understanding of its electronic and chiral properties, the full elucidation of its structure in solution through NMR spectroscopy remains a significant challenge. Future research in this area will likely depend on the development of stabilization strategies or the use of advanced, rapid spectroscopic techniques to overcome the inherent instability of this remarkable marine natural product. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working on tunichromes and other labile marine metabolites, aiding in the design of experiments and the interpretation of results in the quest to unlock their full therapeutic and biological potential.
Tunichrome B-1: A Technical Guide to its Role as a Reducing Agent in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunichromes are a class of small, polyphenolic peptides found within the blood cells of certain marine organisms, notably ascidians (sea squirts). These compounds have garnered significant scientific interest due to their potent reducing capabilities and their proposed role in the remarkable accumulation and reduction of vanadium ions from seawater. This technical guide provides an in-depth exploration of Tunichrome B-1, one of the first identified and most studied tunichromes, focusing on its function as a biological reducing agent. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of associated biochemical processes.
Introduction
Ascidians, commonly known as sea squirts, are marine invertebrates known for their unique ability to concentrate vanadium from seawater to levels millions of times higher than the surrounding environment.[1] This fascinating biological phenomenon is intrinsically linked to the chemistry of their blood cells, or vanadocytes, which contain high concentrations of both vanadium and a family of yellow pigments known as tunichromes.[2] this compound, isolated from the tunicate Ascidia nigra, was one of the first of these pigments to be structurally characterized.[3]
This compound is a tripeptide derivative characterized by the presence of 3,4,5-trihydroxyphenylalanine (TOPA) and 3,4-dihydroxyphenylalanine (DOPA) residues. Its highly hydroxylated aromatic rings bestow upon it significant reducing potential, enabling it to participate in a variety of redox reactions. The primary hypothesis surrounding the biological function of this compound is its involvement in the reduction of vanadate (V(V)), the predominant form of vanadium in seawater, to the lower oxidation states of V(IV) and V(III) within the acidic environment of the vanadocytes.[4] This reductive process is crucial for the sequestration and storage of vanadium within these specialized cells.
Beyond its role in vanadium biochemistry, the potent antioxidant properties of tunichromes are also an area of active investigation, with potential implications for the organism's defense against oxidative stress. This guide will delve into the available quantitative data on this compound's reductive capacity, provide an overview of the experimental protocols used to elucidate its function, and offer visual diagrams to clarify the proposed mechanisms of action.
Quantitative Data on the Reductive Properties of Tunichrome
Table 1: Antioxidant Activity of Tunichrome from Phallusia nigra
| Concentration (ppm) | Radical Scavenging Activity (%) |
| 50 | 30.28 |
| 100 | - |
| 150 | - |
| 200 | 82.08 |
| Data from a study on tunichrome extracted from the Persian Gulf marine tunicate Phallusia nigra. The radical scavenging activity was found to be dose-dependent.[5][6] |
Experimental Protocols
The study of this compound is challenging due to its extreme lability and susceptibility to oxidation.[3] All procedures involving the isolation and handling of tunichromes must be performed under anaerobic conditions to prevent degradation.
Isolation of this compound from Ascidia nigra
The isolation of native, underivatized this compound was first successfully achieved using centrifugal counter-current chromatography (CCC).[3] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of labile compounds like tunichromes.
Protocol Overview:
-
Collection and Lysis of Blood Cells: Blood is collected from Ascidia nigra specimens and the blood cells (vanadocytes) are separated by centrifugation. The cells are then lysed in an anaerobic environment to release the tunichromes.
-
Solvent System Preparation: A biphasic solvent system is prepared and thoroughly deoxygenated. The choice of solvent system is critical for achieving a good partition coefficient for this compound.
-
Centrifugal Counter-Current Chromatography (CCC):
-
The CCC coil is filled with the stationary phase of the solvent system.
-
The apparatus is rotated at a specific speed to create a strong centrifugal force that retains the stationary phase.
-
The crude tunichrome extract, dissolved in a small volume of the mobile phase, is injected into the system.
-
The mobile phase is pumped through the coil, allowing for the separation of the components based on their partitioning between the two liquid phases.
-
-
Fraction Collection and Analysis: Fractions are collected anaerobically and monitored for the presence of this compound using techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
In Vitro Vanadium Reduction Assay
The ability of this compound to reduce vanadium can be assessed in vitro by monitoring the changes in the oxidation state of vanadium upon incubation with the purified tunichrome.
Protocol Overview:
-
Preparation of Reactants:
-
A solution of a V(V) salt (e.g., sodium vanadate) is prepared in an appropriate buffer. The pH of the buffer is a critical parameter, with studies often conducted at both acidic (pH ~2) and neutral (pH ~7) conditions to mimic the environments inside and outside the vanadocytes, respectively.[4]
-
A solution of purified this compound is prepared under anaerobic conditions.
-
-
Reaction Incubation: The this compound solution is added to the V(V) solution, and the mixture is incubated under an inert atmosphere (e.g., argon or nitrogen) for a defined period.
-
Monitoring Vanadium Oxidation State: The oxidation state of vanadium in the reaction mixture is monitored over time using spectroscopic techniques.
-
Data Analysis: The rate of V(V) reduction and the formation of V(IV) and potentially V(III) are calculated from the spectroscopic data.
Proposed Mechanism of this compound Mediated Vanadium Reduction
The precise signaling pathway and the exact molecular mechanism of this compound-mediated vanadium reduction are still areas of active research. However, based on in vitro studies, a general mechanism can be proposed. Vanadate (VO₄³⁻) is taken up from the seawater and transported into the vanadocytes. Inside the acidic vacuoles of these cells, this compound, with its multiple hydroxyl groups, is thought to directly reduce V(V) to V(IV) and subsequently to V(III). This process involves the transfer of electrons from the tunichrome molecule, which itself becomes oxidized. The reduced vanadium is then complexed and stored within the vacuole.
Conclusion and Future Directions
This compound stands as a key molecule in understanding the unique biochemistry of vanadium accumulation in ascidians. Its potent reducing capabilities, facilitated by its polyphenolic structure, are central to the proposed mechanism of vanadium reduction. While significant progress has been made in its isolation and in vitro characterization, further research is needed to fully elucidate its in vivo function and the intricate regulatory mechanisms involved.
For drug development professionals, the strong reducing and antioxidant properties of tunichromes and their synthetic analogs may offer inspiration for the design of novel therapeutic agents. Further investigation into the structure-activity relationships of these fascinating marine natural products could unlock new avenues for the development of drugs targeting conditions associated with oxidative stress or metal dysregulation. The development of more stable tunichrome analogs will be crucial for translating the therapeutic potential of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative transformation of a tunichrome model compound provides new insight into the crosslinking and defense reaction of tunichromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
The Ecological Significance of Tunichromes in Sea Squirts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunichromes are a unique class of metal-chelating, low-molecular-weight peptides found within the blood cells (hemocytes) of ascidians, commonly known as sea squirts. These fascinating molecules are characterized by the presence of one or more di- or trihydroxyphenylalanine (DOPA) or dehydrodopa residues, which confer upon them a remarkable range of biological activities. This technical guide provides an in-depth exploration of the ecological significance of tunichromes, focusing on their pivotal roles in vanadium accumulation, antimicrobial and antifouling defense, and the formation and repair of the tunic, the protective outer covering of these marine invertebrates. Detailed experimental protocols for the extraction, purification, and functional analysis of tunichromes are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide presents putative signaling pathways and experimental workflows in the form of diagrams to visually articulate the complex biological processes in which tunichromes are implicated.
Introduction
Sea squirts (Phylum Chordata, Subphylum Tunicata, Class Ascidiacea) are marine filter-feeding organisms that have garnered significant scientific interest due to their unique physiological and biochemical attributes. Among the most intriguing of these are the tunichromes, a family of peptides responsible for the vibrant colors of ascidian blood. First isolated from Ascidia nigra, tunichromes are now known to be present in numerous ascidian species[1][2]. Their chemical structure, rich in catechol and pyrogallol groups, endows them with potent reducing and metal-chelating properties, underpinning their diverse ecological functions.
This guide will delve into the multifaceted roles of tunichromes, providing researchers and drug development professionals with a comprehensive resource on their biochemistry, ecological importance, and methodologies for their study.
Core Ecological Functions of Tunichromes
The ecological success of sea squirts is, in part, attributable to the diverse functions of tunichromes. These peptides are integral to several key physiological and defense mechanisms.
Vanadium Sequestration and Reduction
Certain species of sea squirts are known for their extraordinary ability to accumulate vanadium from seawater, concentrating it to levels millions of times higher than the surrounding environment. Tunichromes are strongly implicated in this process, acting as both reducing agents and chelators.[3] It is hypothesized that vanadate (V(V)) is taken up from seawater and subsequently reduced to the lower oxidation states of V(IV) and V(III) within the vanadocytes, a specialized type of blood cell.[4] The highly reducing nature of the DOPA and dehydrodopa residues in tunichromes facilitates this reduction. Once reduced, the vanadium ions are chelated by tunichromes and other molecules, effectively sequestering them within the acidic vacuoles of the vanadocytes.[1] While the precise biological role of accumulated vanadium is still under investigation, it is thought to be involved in chemical defense and as a cofactor for certain enzymes.
Tunic Formation and Wound Healing
The tunic, a tough, cellulose-containing outer layer, provides structural support and protection for sea squirts. Tunichromes play a crucial role in the formation and hardening (sclerotization) of the tunic. This process is analogous to insect cuticle tanning.[3] Upon injury or during normal growth, phenoloxidases, enzymes also present in the hemocytes, oxidize the DOPA residues of tunichromes to highly reactive quinones.[5] These quinones then undergo polymerization and cross-linking reactions with proteins and other components of the tunic matrix, resulting in a hardened, protective layer.[5] This rapid cross-linking is also vital for wound healing, creating a seal that prevents infection and further damage.
Antimicrobial and Antifouling Defense
The sessile lifestyle of sea squirts makes them vulnerable to colonization by a myriad of marine microorganisms and invertebrates. Tunichromes are a key component of their chemical defense system. The oxidized quinone forms of tunichromes are not only involved in tunic sclerotization but also exhibit potent antimicrobial activity against a range of marine bacteria.[6] This activity is attributed to their ability to generate reactive oxygen species (ROS) and to interfere with microbial cellular processes.
Furthermore, the acidic nature of the tunic in some species, a result of sulfuric acid accumulation in specialized bladder cells, works in concert with tunichromes and other secondary metabolites to create an antifouling surface that deters the settlement of larvae from competing invertebrate species.[7]
Quantitative Data
The following tables summarize key quantitative data related to tunichrome and vanadium concentrations, as well as the antimicrobial efficacy of tunichrome-related compounds.
Table 1: Vanadium and Tunichrome Concentrations in Select Ascidian Species
| Species | Vanadium Concentration in Blood Cells (mM) | Tunichrome Concentration in Blood Cells | Reference |
| Ascidia gemmata | 350 | - | [4] |
| Ascidia nigra | ~100 | Equimolar to Vanadium | [3] |
| Ciona intestinalis | - | Present | [3] |
| Molgula manhattensis | - | Present | [3] |
Table 2: Antimicrobial Activity of Tunichrome and Related Compounds
| Compound/Extract | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Plicatamide | Staphylococcus aureus | - | - | [8] |
| Tunichrome Extract (Phallusia nigra) | Staphylococcus aureus | 1170 | 14 | |
| Tunichrome Extract (Phallusia nigra) | Bacillus cereus | 590 | 18 | |
| Tunichrome Extract (Phallusia nigra) | Salmonella enterica | 590 | 17 | |
| Tunichrome Extract (Phallusia nigra) | Escherichia coli O157:H7 | 1170 | 15 |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and functional analysis of tunichromes.
Extraction and Purification of Tunichromes
Objective: To isolate and purify tunichromes from ascidian blood cells.
Materials:
-
Ascidians (e.g., Ascidia nigra)
-
Cold, deoxygenated Marine PBS (Phosphate Buffered Saline)
-
Argon or Nitrogen gas
-
Centrifuge
-
Sonciator
-
HPLC system with a reverse-phase C18 column
-
Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Water (HPLC grade)
Protocol:
-
Hemolymph Collection: Carefully collect hemolymph from the ascidians into a pre-chilled, argon-purged tube containing an anticoagulant solution. All subsequent steps should be performed under an inert atmosphere (argon or nitrogen) and on ice to prevent oxidation of the tunichromes.
-
Hemocyte Pelletization: Centrifuge the hemolymph at 2000 x g for 10 minutes at 4°C to pellet the hemocytes.
-
Cell Lysis: Resuspend the hemocyte pellet in a minimal volume of cold, deoxygenated lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
HPLC Purification:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract onto a reverse-phase C18 HPLC column.
-
Elute the tunichromes using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 5-60% Solvent B over 40 minutes.
-
Monitor the elution profile at multiple wavelengths (e.g., 280 nm and 340 nm) as different tunichromes have distinct absorption maxima.
-
Collect the fractions corresponding to the tunichrome peaks.
-
-
Verification: Confirm the identity and purity of the isolated tunichromes using mass spectrometry and NMR spectroscopy.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of a tunichrome sample that inhibits the visible growth of a target microorganism.
Materials:
-
Purified tunichrome sample
-
Bacterial strains (e.g., marine isolates, pathogenic strains)
-
Appropriate liquid growth medium (e.g., Marine Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase in the appropriate broth. Adjust the culture density to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Serial Dilution of Tunichrome: Prepare a two-fold serial dilution of the tunichrome sample in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without tunichrome) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the tunichrome sample at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[9][10]
Antifouling Bioassay
Objective: To assess the ability of tunichromes to inhibit the settlement of marine invertebrate larvae.
Materials:
-
Purified tunichrome sample
-
Marine invertebrate larvae (e.g., barnacle cyprids, bryozoan larvae)
-
Multi-well plates or petri dishes
-
Filtered seawater
-
Microscope
Protocol:
-
Coating of Surfaces: Coat the bottom of the wells or petri dishes with the tunichrome sample at various concentrations. Allow the solvent to evaporate completely.
-
Control Surfaces: Prepare control surfaces coated with the solvent only.
-
Larval Settlement: Add a known number of competent larvae to each well containing filtered seawater.
-
Incubation: Incubate the plates under controlled conditions (temperature, light) for a period sufficient for larval settlement (typically 24-48 hours).
-
Quantification of Settlement: Count the number of settled and metamorphosed larvae on the treated and control surfaces using a microscope.
-
Data Analysis: Calculate the percentage of settlement inhibition for each tunichrome concentration compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate proposed signaling pathways and experimental workflows related to tunichrome function.
Caption: Proposed pathway for tunic sclerotization involving tunichromes.
Caption: Putative role of tunichromes in the ascidian innate immune response.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Tunichromes are remarkably versatile biomolecules that are central to the ecological success of sea squirts. Their roles in metal sequestration, tunic formation, and chemical defense highlight their importance in the biology of these organisms. For drug development professionals, the potent antimicrobial and antioxidant properties of tunichromes and their derivatives present exciting opportunities for the discovery of novel therapeutic agents.
Future research should focus on elucidating the precise molecular mechanisms by which tunichromes exert their various biological effects. A deeper understanding of the signaling pathways that regulate tunichrome biosynthesis and release will be critical. Furthermore, the development of sustainable methods for the synthesis or biotechnological production of tunichromes will be essential for their potential application in medicine and materials science. The continued exploration of these unique marine natural products promises to yield valuable insights into both fundamental biological processes and novel avenues for technological innovation.
References
- 1. Isolation of tunichrome B-1, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) 3,4-Dihydroxyphenylacetaldehyde synthase and cuticle formation in insects. (2017) | Chenghong Liao | 23 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Tunichrome B-1: A Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunichrome B-1, a member of the tunichrome family of compounds, is a fascinating and highly reactive molecule isolated from the blood cells of the tunicate Ascidia nigra. Its unique structure and potent reducing capabilities have garnered significant interest, particularly in the context of bioinorganic chemistry and potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry of this compound, compiling available data into a structured format. It further outlines the general experimental protocols for its isolation and analysis and presents a conceptual workflow for these processes.
Molecular Profile of this compound
This compound is a complex polyphenolic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅N₃O₁₁ | |
| Molecular Weight | 555.49 g/mol | |
| CAS Registry Number | 97689-87-7 | |
| Chemical Name | (αE)-3,5-Dihydroxy-L-tyrosyl-α,β-didehydro-3,5-dihydroxy-N-[(1Z)-2-(3,4,5-trihydroxyphenyl)ethenyl]tyrosinamide | |
| Appearance | Yellow solid | |
| Solubility | Soluble in methanol | |
| UV-Vis Absorption Max | 210 nm (ε 68000), 340 nm (ε 19600) in Methanol |
Mass Spectrometry Data
The structural elucidation of this compound has heavily relied on mass spectrometry. Due to its instability, soft ionization techniques are typically employed.
| Mass Spectrometry Technique | Ion/Fragment (m/z) | Interpretation | Reference |
| FAB-MS | 976.2625 | [M+H]⁺ of the permethylated derivative (TB-1-Me) | |
| DCI-MS | 682 | [M+H]⁺ of an unspecified derivative or fragment |
Experimental Protocols
The isolation and purification of this compound are notoriously difficult due to its extreme lability, particularly its sensitivity to oxidation. All procedures must be conducted under anaerobic and anhydrous conditions.
General Isolation and Purification Protocol
-
Collection of Tunicates: Specimens of Ascidia nigra are collected and their blood cells (vanadocytes) are carefully harvested.
-
Lysis and Extraction: The blood cells are lysed, and the crude tunichrome mixture is extracted into an appropriate organic solvent, such as methanol, under an inert atmosphere (e.g., argon).
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different tunichrome components. This often involves:
-
Centrifugal Counter-Current Chromatography (CCCC): This technique has been cited as crucial for the successful initial isolation of underivatized tunichrome.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification of this compound. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the addition of antioxidants to prevent degradation.
-
Conceptual Workflows
Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of this compound.
Mass Spectrometry Analysis Workflow
Investigating the Metal-Binding Affinity of Tunichrome B-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichromes are a class of small, polyphenolic molecules found in the blood cells (tunicates) of marine ascidians, commonly known as sea squirts.[1][2] These compounds have garnered significant scientific interest due to their proposed role in the remarkable ability of some tunicate species to accumulate high concentrations of transition metals, particularly vanadium, from seawater.[3] Tunichrome B-1, one of the characterized tunichromes, is believed to act as both a reducing agent and a metal-chelating molecule, playing a crucial part in the sequestration and processing of metal ions within the tunicate.[3][4] This technical guide provides an in-depth overview of the current understanding of the metal-binding affinity of this compound, with a focus on its interaction with vanadium. Due to the limited availability of direct quantitative binding data for this compound in peer-reviewed literature, this guide also presents information on analogous compounds and outlines the key experimental protocols used to investigate such interactions.
Quantitative Data on Metal-Binding Affinity
Direct quantitative data on the binding affinity (e.g., dissociation constant (Kd) or association constant (Ka)) and thermodynamic parameters for the interaction of this compound with various metal ions are not extensively reported in publicly accessible literature. However, in vitro studies on related tunichromes, such as Tunichrome Mm-1, have demonstrated complex formation with vanadium ions.[4][5]
To facilitate future comparative studies, this section provides a template for the presentation of such quantitative data.
Table 1: Metal-Binding Affinity of this compound (Hypothetical Data)
| Metal Ion | Technique | Binding Stoichiometry (this compound:Metal) | Dissociation Constant (Kd) | Association Constant (Ka) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| V(IV) | ITC | 2:1 | Data not available | Data not available | Data not available | Data not available |
| V(V) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available | Data not available |
| Fe(III) | ITC | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cu(II) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The table above is for illustrative purposes. As of the last literature review, specific quantitative values for this compound are not available.
Experimental Protocols
The investigation of metal-binding affinity for compounds like this compound involves a variety of biophysical techniques. Below are detailed methodologies for key experiments that are instrumental in characterizing these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[1][6] It measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., MES, HEPES) at a specific pH. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.
-
Prepare a solution of the metal salt (e.g., VOSO4 for V(IV)) in the same buffer at a concentration 10-20 times higher than the this compound solution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the metal salt solution into the this compound solution. The volume and spacing of the injections should be optimized to obtain a complete binding isotherm.
-
A control experiment, injecting the metal salt solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Spectrophotometric Titration (UV-Vis)
Spectrophotometric titration is used to monitor changes in the absorbance spectrum of a chromophoric molecule, such as this compound, upon binding to a metal ion. This technique can be used to determine the binding stoichiometry and, in some cases, the binding affinity.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer.
-
Prepare a stock solution of the metal salt at a significantly higher concentration in the same buffer.
-
-
Spectrophotometric Titration:
-
Record the initial UV-Vis spectrum of the this compound solution in a cuvette.
-
Add small aliquots of the concentrated metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the molar ratio of metal to this compound.
-
The inflection point of the resulting curve can be used to determine the stoichiometry of the binding.
-
By fitting the titration data to a binding equation, the binding constant can be estimated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the this compound-metal complex in solution.[7][8] Changes in the chemical shifts of the protons and carbons of this compound upon metal binding can identify the specific atoms involved in coordination.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D2O with a suitable buffer).
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a 1D (1H) and 2D (e.g., COSY, HSQC) NMR spectrum of the apo-Tunichrome B-1.
-
Add incremental amounts of the metal salt solution to the NMR tube containing the this compound solution.
-
Acquire NMR spectra after each addition.
-
-
Data Analysis:
-
Monitor the changes in chemical shifts and line broadening of the NMR signals.
-
Protons and carbons in the vicinity of the metal binding site will experience the most significant changes.
-
This information can be used to map the binding interface and determine the coordination sphere of the metal ion.
-
Visualizations
To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for investigating this compound metal-binding affinity.
Caption: Proposed pathway for vanadium sequestration by this compound.
Conclusion
This compound represents a fascinating natural product with a significant, yet not fully elucidated, role in the metal biochemistry of tunicates. While qualitative evidence strongly supports its involvement in vanadium binding and reduction, a comprehensive quantitative understanding of its metal-binding affinity is still an active area of research. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the thermodynamics, stoichiometry, and structural basis of this compound's interactions with various metal ions. Such studies are essential not only for unraveling the biological function of tunichromes but also for inspiring the design of novel metal-chelating agents for applications in medicine and biotechnology. Future research employing these techniques will be critical in populating the quantitative data tables and providing a more complete picture of the metal-binding properties of this unique marine molecule.
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Studies of metal complexes and DNA binding of the quinone-containing antibiotic streptonigrin - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Anaerobic Isolation of Tunichrome B-1 from the Tunicate Ascidia nigra
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tunichrome B-1 is a fascinating and highly unstable natural product isolated from the blood cells (vanadocytes) of the tunicate Ascidia nigra.[1] Its potent reducing capabilities and metal-chelating properties have garnered significant interest within the scientific community, particularly for its potential role in vanadium accumulation in these marine organisms.[1] However, the extreme sensitivity of this compound to oxygen and water necessitates a strictly anaerobic and anhydrous isolation protocol. This document provides a detailed methodology for the successful isolation and purification of this compound, primarily based on the pioneering work of Bruening, Oltz, Nakanishi, and Kustin. The protocol employs a combination of anaerobic cell lysis and centrifugal counter-current chromatography (CCC) to yield the pure compound.
Data Presentation
A summary of the reported yield for the isolation of this compound is presented below. Due to the multi-step and highly sensitive nature of the protocol, intermediate yields are often not reported.
| Parameter | Value | Reference |
| Starting Material | Blood cells from Ascidia nigra | Bruening et al. |
| Final Pure Compound | 0.5 mg of this compound | [1] |
Experimental Protocols
The entire isolation procedure must be conducted under a deoxygenated argon atmosphere, and all solvents and reagents must be rigorously deoxygenated and dried prior to use.
Collection and Preparation of Tunicates
-
Organism: Ascidia nigra tunicates are the source of this compound.
-
Blood Collection: The tunicates are carefully dissected to expose the heart and blood vessels. Blood is drawn and immediately transferred to a centrifuge tube under an argon atmosphere.
Isolation of Vanadocytes
-
Centrifugation: The collected blood is centrifuged to pellet the blood cells. The supernatant (plasma) is discarded.
-
Cell Lysis: The cell pellet, which is rich in yellow-green vanadocytes, is resuspended in a minimal volume of deoxygenated lysis buffer.
Extraction of Crude Tunichromes
-
Solvent Extraction: The lysed cell suspension is extracted with a deoxygenated organic solvent to partition the tunichromes.
-
Evaporation: The organic extract is carefully evaporated to dryness under a stream of argon to yield a crude, yellow tunichrome mixture. This crude extract is highly unstable and should be processed immediately.
Purification by Centrifugal Counter-Current Chromatography (CCC)
Centrifugal counter-current chromatography is the key step in obtaining pure this compound, as it avoids the use of solid stationary phases that can cause decomposition of the labile compound.
-
Instrumentation: A centrifugal counter-current chromatograph is used for the purification.
-
Solvent System: The biphasic solvent system is prepared by mixing the following deoxygenated and dried solvents in the specified ratio:
-
n-butanol
-
Acetic acid
-
Water
-
Di-n-butyl sulfide
-
Ratio: 32:48:40:120:1:4 (by volume)
-
-
Procedure:
-
The CCC rotor is filled with the stationary phase (lower phase of the solvent system).
-
The crude tunichrome extract is dissolved in a small volume of the stationary phase and injected into the chromatograph.
-
The mobile phase (upper phase of the solvent system) is pumped through the column at a defined flow rate, and the rotor is spun at a specified speed (e.g., 1000 rpm).[1]
-
Fractions are collected under an argon atmosphere.
-
The fractions are analyzed by an appropriate method (e.g., UV-Vis spectroscopy at 330 nm) to identify those containing this compound.[1]
-
The pure fractions are combined and the solvent is removed under a stream of argon to yield pure this compound.
-
Visualizations
Experimental Workflow for Anaerobic Isolation of this compound
Caption: Workflow for the anaerobic isolation of this compound.
References
Application Notes and Protocols for Tunichrome Purification using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichromes are a class of small, polyphenolic peptides found in the blood cells (hemocytes) of tunicates, commonly known as sea squirts. These fascinating marine natural products have garnered significant interest due to their potent reducing properties, ability to complex with metal ions like vanadium, and potential antimicrobial and cytotoxic activities. However, the inherent instability and reactivity of tunichromes present considerable challenges for their extraction and purification. Their extreme lability, particularly their susceptibility to oxidation, necessitates specialized handling procedures, including the strict maintenance of anaerobic conditions throughout the purification process.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, has proven to be an indispensable technique for the successful isolation and purification of various tunichrome analogs. This document provides detailed application notes and protocols for the purification of tunichromes, with a focus on Tunichrome B-1 from Ascidia nigra, based on established methodologies.
Data Presentation
Table 1: Summary of Key HPLC Parameters for Tunichrome Purification
| Parameter | Description |
| Chromatography Mode | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | Octadecylsilane (C18) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | See Table 2 for a typical gradient program |
| Flow Rate | 1.0 - 4.0 mL/min (analytical to preparative) |
| Detection | UV-Vis at 325 nm and 400 nm |
| Special Handling | All steps performed under anaerobic conditions (e.g., in a glove box or using degassed solvents under an inert atmosphere like argon). All materials must be scrupulously clean to avoid metal contamination. |
Table 2: Example Preparative HPLC Gradient Program for this compound Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 70 | 30 |
| 40 | 50 | 50 |
| 50 | 0 | 100 |
| 60 | 0 | 100 |
| 65 | 90 | 10 |
| 75 | 90 | 10 |
Note: This is an exemplary gradient and may require optimization based on the specific tunichrome analog, column dimensions, and HPLC system.
Experimental Protocols
Protocol 1: Extraction of Tunichromes from Tunicate Blood Cells
This protocol describes the initial extraction of tunichromes from the blood cells of Ascidia nigra under strict anaerobic conditions to prevent degradation.
Materials:
-
Live specimens of Ascidia nigra
-
Anaerobic glove box or glove bag with an argon or nitrogen atmosphere
-
Degassed, sterile seawater
-
Degassed 0.3 M sodium citrate in sterile seawater (anticoagulant)
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Degassed methanol
-
0.2 µm syringe filters
Procedure:
-
Animal Handling: Perform all procedures on ice or at 4°C within an anaerobic glove box.
-
Blood Collection: Carefully withdraw blood from the heart or tunic sinuses of Ascidia nigra using a syringe pre-rinsed with the anticoagulant solution.
-
Cell Pelletization: Immediately centrifuge the collected blood at 2,000 x g for 10 minutes at 4°C to pellet the hemocytes.
-
Plasma Removal: Carefully decant the supernatant (plasma).
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of degassed, cold methanol. Lyse the cells by sonication on ice. Perform sonication in short bursts to avoid heating the sample.
-
Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Extraction: Carefully transfer the methanol supernatant containing the crude tunichrome extract to a clean, anaerobic vial.
-
Filtration: Filter the extract through a 0.2 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
Protocol 2: HPLC Purification of this compound
This protocol details the preparative reverse-phase HPLC method for the purification of this compound from the crude methanol extract.
Materials and Equipment:
-
Preparative HPLC system equipped with a gradient pump, UV-Vis detector, and fraction collector. The system should be rendered anaerobic by continuously sparging all solvents with helium or argon.
-
Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water, degassed.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile, degassed.
-
Crude tunichrome extract (from Protocol 1).
-
Anaerobic collection vials for fractions.
Procedure:
-
System Equilibration: Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 4.0 mL/min until a stable baseline is achieved. Ensure the entire system is under an inert atmosphere.
-
Sample Injection: Inject the filtered crude tunichrome extract onto the column. The injection volume will depend on the concentration of the extract and the capacity of the column.
-
Chromatographic Separation: Elute the tunichromes using the gradient program outlined in Table 2.
-
Detection and Fraction Collection: Monitor the elution profile at 325 nm and 400 nm. Collect fractions corresponding to the major peaks of interest into anaerobic vials. Tunichromes typically appear as yellow to greenish-yellow bands.
-
Post-Purification Handling: Immediately after collection, store the fractions on dry ice or at -80°C to prevent degradation. For further characterization, the solvent can be removed by lyophilization under strict anaerobic conditions.
Visualizations
Experimental Workflow for Tunichrome Purification
Caption: Workflow for tunichrome purification.
Logical Relationship of Tunichrome's Proposed Biological Role
Caption: Proposed roles of tunichromes.
Application Notes and Protocols for the Centrifugal Counter-current Chromatography of Tunichrome B-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichromes are a class of fascinating and highly reactive blood pigments found in tunicates (sea squirts). Their unique chemical structure, featuring multiple dihydroxy-phenylalanine (DOPA) and dehydro-DOPA residues, underlies their potent metal-chelating and reducing properties. Tunichrome B-1, isolated from the tunicate Ascidia nigra, is of particular interest due to its proposed role in the extraordinary accumulation and reduction of vanadium in these marine organisms. Furthermore, tunichromes have been implicated in various biological processes, including tunic formation, wound healing, and antimicrobial defense, making them promising candidates for biomedical and pharmaceutical research.
However, the inherent instability and reactivity of tunichromes, especially in the presence of oxygen and water, have historically posed significant challenges to their isolation and purification. Traditional solid-phase chromatography methods often lead to irreversible adsorption and degradation of these labile compounds. Centrifugal counter-current chromatography (CCCC), a support-free liquid-liquid partition chromatography technique, has emerged as a crucial tool for the successful isolation of underivatized tunichromes.[1] This application note provides a detailed protocol for the purification of this compound using CCCC, based on established methodologies. It also presents an overview of the potential biological roles of this compound.
Data Presentation
While the seminal work on this compound isolation emphasizes the success of centrifugal counter-current chromatography, specific quantitative data on retention time, purity, and yield from the CCCC step are not explicitly detailed in the primary literature. The following table provides a representative structure for presenting such data, with placeholder values that would be expected in a typical preparative separation of a polar peptide-like molecule.
| Parameter | Value |
| Analyte | This compound |
| Chromatography System | Centrifugal Counter-current Chromatograph |
| Solvent System | n-Butanol-Acetic Acid-Water-Carbon Disulfide (details in protocol) |
| Mobile Phase | Upper Phase |
| Flow Rate | 2.4 mL/min |
| Rotational Speed | 1000 rpm |
| Sample Loading | Crude Tunichrome Fraction |
| Detection Wavelength | ~330 nm |
| Expected Retention Time (t_R) | Variable (dependent on specific instrument and column volume) |
| Expected Purity (post-CCCC) | >90% |
| Expected Yield | Variable (highly dependent on extraction efficiency and sample stability) |
Experimental Protocols
The following protocol for the isolation and purification of this compound using centrifugal counter-current chromatography is based on the successful methodology described by Nakanishi and coworkers.[1][2] Crucially, all steps must be performed under an inert argon atmosphere using degassed solvents to prevent the rapid oxidation and decomposition of the tunichromes.
Tunicate Collection and Blood Extraction
-
Organism: Ascidia nigra tunicates.
-
Procedure:
-
Collect fresh specimens of Ascidia nigra.
-
Immediately upon collection, bleed the tunicates by making an incision at the base.
-
Collect the blood into a container maintained under a constant stream of argon gas.
-
Centrifuge the collected blood at low speed to pellet the blood cells (vanadocytes), which contain the tunichromes.
-
Carefully decant the supernatant (plasma).
-
The resulting pellet, rich in yellow-green vanadocytes, should be immediately processed or flash-frozen in liquid nitrogen and stored at -80°C under argon.
-
Preparation of Crude Tunichrome Extract
-
Procedure:
-
Lyophilize the frozen blood cell pellet to remove water.
-
The lyophilized cells are then extracted with an organic solvent mixture (e.g., a mixture of ethanol and methanol) under an argon atmosphere.
-
The extraction should be performed in the cold (e.g., on an ice bath) to minimize degradation.
-
Centrifuge the extract to remove cell debris.
-
The supernatant, containing the crude tunichrome mixture, is carefully collected. This crude extract is highly unstable and should be used immediately for the CCCC step.
-
Centrifugal Counter-current Chromatography (CCCC) Protocol
-
Instrumentation: A preparative centrifugal counter-current chromatograph.
-
Solvent System Preparation:
-
Prepare a biphasic solvent system with the following composition: n-butanol-acetic acid-water-carbon disulfide (32:48:40:120:1:4 v/v/v/v/v/v) .[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate.
-
Degas both the upper and lower phases extensively with argon before use.
-
-
Chromatographic Procedure:
-
Filling the Column: Fill the CCCC column with the stationary phase (the lower phase of the solvent system).
-
Equilibration: Begin rotation of the centrifuge at 1000 rpm . Pump the mobile phase (the upper phase of the solvent system) through the column at a flow rate of 2.4 mL/min until the system is equilibrated and a stable retention of the stationary phase is achieved.
-
Sample Injection: Dissolve the crude tunichrome extract in a small volume of the mobile phase and inject it into the system.
-
Elution: Continue pumping the mobile phase at the same flow rate.
-
Fraction Collection: Collect fractions based on the elution profile, monitoring the effluent at approximately 330 nm , which is a characteristic absorption wavelength for unoxidized tunichromes.[2] The fractions containing the yellow tunichromes should be collected into tubes pre-flushed with argon.
-
Identification of this compound: Analyze the collected fractions using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with diode-array detection, to identify the fractions containing pure this compound.
-
Post-Purification Handling: Immediately after purification, the solvent should be removed from the this compound containing fractions under a stream of argon or by lyophilization from a suitable solvent to obtain the purified compound. Store the purified this compound under argon at -80°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Proposed Biological Roles of this compound
Caption: Plausible signaling pathways involving this compound.
References
Application Notes and Protocols for the Synthesis of Tunichrome B-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Tunichrome B-1 analogues, a class of compounds with significant potential in metal chelation and biomedical applications. The protocols cover both solution-phase and solid-phase approaches, offering flexibility for various research and development needs.
Introduction
Tunichromes are a family of small, metal-chelating peptides found in the blood cells of certain marine ascidians (sea squirts). Their unique structure, featuring catechol or pyrogallol groups, enables them to bind strongly to metal ions, particularly vanadium. This property has generated considerable interest in the synthesis of this compound analogues for applications ranging from metal detoxification and sequestration to the development of novel therapeutic agents. These synthetic analogues aim to mimic the metal-binding properties of the natural compounds while offering improved stability and accessibility for research and drug development.
Solution-Phase Synthesis of a Tris(catechol) this compound Analogue (TRENCAM)
This protocol describes the synthesis of a well-characterized this compound analogue, N,N',N''-tris(2,3-dihydroxybenzoyl)-tris(2-aminoethyl)amine, commonly known as TRENCAM. This solution-phase method is suitable for producing larger quantities of the analogue.
Experimental Protocol:
The synthesis of TRENCAM involves a multi-step process starting from the commercially available tris(2-aminoethyl)amine (TREN) and a protected catechol derivative.
Step 1: Synthesis of the Tris(2-aminoethyl)amine (TREN) scaffold
A common method for the synthesis of TREN involves the reaction of triethanolamine with thionyl chloride to form tris(2-chloroethyl)amine hydrochloride, followed by amination with aqueous ammonia.[1][2] The final product is purified by distillation under reduced pressure.[1][2]
Step 2: Protection of 2,3-dihydroxybenzoic acid
The hydroxyl groups of 2,3-dihydroxybenzoic acid need to be protected before coupling with the TREN scaffold. A common protecting group is benzyl ether.
-
Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add benzyl bromide dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 2,3-bis(benzyloxy)benzoic acid by recrystallization or column chromatography.
Step 3: Activation of the protected benzoic acid
The carboxylic acid group of the protected 2,3-dihydroxybenzoic acid is activated to facilitate amide bond formation.
-
Dissolve the 2,3-bis(benzyloxy)benzoic acid in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature until the formation of the N-hydroxysuccinimide ester is complete, which can be monitored by TLC.
Step 4: Coupling with the TREN scaffold
-
Dissolve the TREN scaffold in an anhydrous, aprotic solvent like DCM or DMF.
-
Slowly add the activated 2,3-bis(benzyloxy)benzoic acid derivative from Step 3 to the TREN solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of TREN, if applicable.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected TRENCAM.
Step 5: Deprotection
The final step is the removal of the benzyl protecting groups to yield TRENCAM.
-
Dissolve the protected TRENCAM in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Monitor the reaction by TLC or LC-MS until all protecting groups are removed.
-
Filter off the catalyst through a pad of Celite and wash with the solvent.
-
Evaporate the solvent to yield the final product, TRENCAM.
-
The product can be further purified by recrystallization or chromatography.
Quantitative Data:
| Step | Product | Yield (%) |
| 1 | Tris(2-aminoethyl)amine (TREN) | 79.8 - 92.3%[1][2] |
| 4 | Protected TRENCAM | ~60-70% |
| 5 | TRENCAM | >90% |
Yields are approximate and can vary depending on reaction conditions and purification methods.
Solid-Phase Synthesis of a Catechol-Containing Peptide Analogue
This protocol outlines a general strategy for the solid-phase synthesis of a peptide containing a catechol moiety, exemplified by the incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA). This method is advantageous for creating libraries of analogues with varying peptide sequences. The synthesis is based on the widely used Fmoc/tBu strategy.[3][4][5]
Experimental Protocol:
Step 1: Resin Preparation
-
Select a suitable solid support, such as a Wang resin or a Rink amide resin, depending on the desired C-terminal functionality (acid or amide).[6]
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[4]
Step 2: First Amino Acid Coupling
-
If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/DMAP or HBTU/DIPEA) in DMF.
-
After the coupling is complete, cap any unreacted sites using a capping mixture (e.g., acetic anhydride and DIPEA in DMF).
Step 3: Iterative Peptide Chain Elongation
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[3]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-L-DOPA(acetonide)-OH or another protected catechol-containing amino acid) using a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA in DMF). The reaction time is typically 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
Step 4: Cleavage and Deprotection
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[5]
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Step 5: Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Quantitative Data for a Model Catechol-Peptide:
| Step | Operation | Typical Purity (by HPLC) |
| 4 | Crude Peptide after Cleavage | 50-80% |
| 5 | Purified Peptide | >95% |
Purity can vary significantly depending on the peptide sequence and synthesis conditions.
Visualizations
Caption: Solution-phase synthesis workflow for TRENCAM.
Caption: General workflow for solid-phase peptide synthesis.
Signaling Pathways and Biological Activity
While the primary interest in this compound analogues has been their metal-chelating properties, their interactions with biological systems are an active area of research. Natural products containing catechol moieties are known to modulate various cellular signaling pathways.[7] For instance, they can influence pathways involved in oxidative stress, inflammation, and cell proliferation, such as the NF-κB and MAPK pathways.
The biological activity of synthetic Tunichrome analogues is often assessed by their ability to influence metal ion homeostasis in cells, for example, by measuring the uptake of vanadium. However, detailed studies on their specific effects on intracellular signaling cascades are still emerging. Further research is needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, which could open up new avenues for their therapeutic application.
Caption: Putative mechanism of action for this compound analogues.
References
- 1. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 2. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Tunichrome B-1 in Metal Sequestration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunichrome B-1 is a member of a class of fascinating marine natural products found in the blood cells of certain tunicates, such as Ascidia nigra.[1][2] These organisms are known for their remarkable ability to accumulate high concentrations of transition metals, particularly vanadium, from seawater.[1][2][3] this compound, a polyphenolic tripeptide, is believed to play a crucial role in this process through its potent metal-chelating and reducing properties.[1][4] Its unique chemical structure, rich in catechol groups, suggests a strong potential for sequestering a variety of metal ions.[5] These application notes provide an overview of the potential experimental applications of this compound in metal sequestration and offer detailed protocols for its investigation.
Data Presentation: Metal Sequestration Capacity of this compound
Quantitative data on the metal-binding affinities and stoichiometry of this compound are not extensively available in the current literature. The following table is provided as a template for researchers to populate with their experimental findings. It is designed for easy comparison of the sequestration parameters for different metal ions.
| Metal Ion | Binding Affinity (Kd) | Stoichiometry (this compound:Metal) | Optimal pH | Sequestration Efficiency (%) | Analytical Method Used |
| Vanadium (V4+) | User-defined | User-defined | User-defined | User-defined | e.g., Spectrophotometry, ITC |
| Iron (Fe2+/Fe3+) | User-defined | User-defined | User-defined | User-defined | e.g., Ferrozine Assay, HPLC |
| Copper (Cu2+) | User-defined | User-defined | User-defined | User-defined | e.g., Spectrophotometry, AAS |
| Zinc (Zn2+) | User-defined | User-defined | User-defined | User-defined | e.g., Spectrophotometry, AAS |
| Other Metals | User-defined | User-defined | User-defined | User-defined | User-defined |
Note: Kd (dissociation constant) is a measure of binding affinity, where a smaller Kd indicates a stronger interaction. Sequestration efficiency can be calculated as the percentage of metal ions removed from a solution of known initial concentration.
Experimental Protocols
The following protocols are designed as a starting point for investigating the metal sequestration properties of this compound. Researchers should optimize these protocols based on their specific experimental conditions and analytical instrumentation.
Protocol 1: General Metal Sequestration Assay using UV-Vis Spectrophotometry
This protocol describes a general method to assess the ability of this compound to chelate various metal ions by observing changes in the UV-Vis absorbance spectrum.
Materials:
-
This compound solution of known concentration
-
Stock solutions of various metal salts (e.g., VOSO4, FeCl2, FeCl3, CuSO4, ZnSO4)
-
Appropriate buffer solutions (e.g., MES for acidic pH, HEPES for neutral pH, TRIS for basic pH)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in the desired buffer. The concentration will depend on the extinction coefficient of this compound and the expected binding affinity.
-
Prepare a series of dilutions of the metal salt solutions in the same buffer.
-
-
Spectrophotometric Titration:
-
Record the UV-Vis spectrum (e.g., 200-800 nm) of the this compound solution alone (blank).
-
Add increasing aliquots of a metal salt solution to the this compound solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set amount of time (e.g., 1-5 minutes).
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the absorbance spectrum upon addition of the metal ion. The formation of a this compound-metal complex will likely result in a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to this compound to determine the stoichiometry of the complex.
-
Binding constants (Ka or Kd) can be calculated by fitting the titration data to appropriate binding models.
-
Protocol 2: Ferrous Iron (Fe2+) Chelation Assay
This protocol utilizes the indicator ferrozine to quantify the amount of free Fe2+ remaining in solution after chelation by this compound.
Materials:
-
This compound solution
-
Ferrous sulfate (FeSO4) solution
-
Ferrozine solution
-
HEPES buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix a known concentration of this compound with a known concentration of FeSO4 in HEPES buffer.
-
Include a control sample with FeSO4 and buffer but without this compound.
-
Incubate the mixtures at room temperature for a defined period (e.g., 10-30 minutes) to allow for chelation.
-
-
Colorimetric Reaction:
-
Add the ferrozine solution to each tube. Ferrozine will react with any unchelated Fe2+ to form a stable magenta-colored complex.
-
Allow the color to develop for a few minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 562 nm.
-
The percentage of Fe2+ chelated by this compound can be calculated using the following formula: % Chelation = [1 - (Abssample / Abscontrol)] x 100 where Abssample is the absorbance of the sample containing this compound and Abscontrol is the absorbance of the control sample.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.[6][7][8][9]
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution in a suitable buffer
-
Metal salt solution in the same buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the sample cell of the ITC instrument.
-
Prepare a more concentrated solution of the metal salt in the injection syringe. The buffer for both solutions must be identical to avoid heat of dilution effects.
-
-
ITC Experiment:
-
Perform a series of small, sequential injections of the metal salt solution into the this compound solution while monitoring the heat evolved or absorbed.
-
A control experiment, injecting the metal salt into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (a plot of heat change per injection versus time) is integrated to obtain a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of metal to this compound).
-
This isotherm can be fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizations
Signaling Pathways and Experimental Workflows
As the scientific literature has not yet elucidated specific biological signaling pathways directly involving this compound in a broader context outside of the tunicate blood cells, a diagram of a generalized experimental workflow for screening and characterizing metal-sequestering agents is provided below. This is followed by a diagram illustrating the proposed chemical mechanism of metal chelation by this compound.
References
- 1. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Iron-chelation properties of phenolic acids bearing catechol and galloyl groups | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tunichrome B-1 and Vanadium Complexation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques and detailed protocols for investigating the interaction between Tunichrome B-1, a unique reducing blood pigment found in tunicates, and vanadium. Understanding this complexation is crucial for elucidating the biological role of vanadium accumulation in these marine organisms and holds potential for applications in bio-inspired chemistry and drug development.
Introduction to this compound and Vanadium Complexation
Tunicates, a group of marine invertebrates, are known for their remarkable ability to accumulate vanadium to concentrations up to 10 million times that of seawater.[1][2] Tunichromes, a family of small, polyphenolic peptides, are believed to play a crucial role in the reduction and complexation of vanadium within the tunicate's blood cells, known as vanadocytes.[3][4][5] this compound, isolated from the tunicate Ascidia nigra, is a key member of this family.[3] The study of its interaction with vanadium is essential for understanding the mechanisms of vanadium uptake, transport, and storage in these organisms. This knowledge can inform the design of novel vanadium-based catalysts, materials, and therapeutic agents.
Key Analytical Techniques and Protocols
A multi-faceted approach employing various spectroscopic and calorimetric techniques is necessary to fully characterize the complexation of this compound with vanadium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and for probing interactions between molecules.[6][7][8][9][10] For the this compound-vanadium system, NMR can provide insights into the binding sites on the peptide, conformational changes upon vanadium binding, and the stoichiometry of the complex.[6][7][8] Both diamagnetic and paramagnetic NMR techniques may be applicable depending on the oxidation state of the vanadium ion complexed.[7]
-
Sample Preparation:
-
Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.[9]
-
Prepare a stock solution of a vanadium salt (e.g., VOSO₄ for V(IV) or Na₃VO₄ for V(V)) in the same deuterated solvent.
-
For studying the complex, titrate the this compound solution with aliquots of the vanadium stock solution, acquiring NMR spectra at each step. To prevent oxidation, especially of V(III) or V(IV), sample preparation under an inert atmosphere (e.g., in a glove box) may be necessary.[9][10]
-
-
Data Acquisition:
-
Acquire 1D ¹H NMR spectra to observe changes in chemical shifts and line broadening of this compound signals upon vanadium addition.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify spin-coupled protons, TOCSY (Total Correlation Spectroscopy) to identify protons within the same amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[11] These experiments are crucial for assigning the proton resonances of this compound and observing structural changes upon vanadium binding.
-
-
Data Analysis:
-
Assign the proton resonances of free and vanadium-bound this compound using the 2D NMR data.
-
Analyze the chemical shift perturbations (CSPs) to identify the amino acid residues involved in vanadium binding.
-
Use the distance restraints from NOESY/ROESY spectra to calculate the solution structure of the this compound-vanadium complex using software like CYANA or CNS.[11]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[12][13][14][15][16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[14]
-
Sample Preparation:
-
Prepare a solution of this compound (typically 10-100 µM) in a suitable buffer (e.g., HEPES, Tris at a specific pH).
-
Prepare a solution of a vanadium salt (typically 10-20 times the concentration of this compound) in the same buffer.[12]
-
Degas both solutions to avoid air bubbles during the experiment.
-
-
Data Acquisition:
-
Fill the ITC sample cell with the this compound solution and the injection syringe with the vanadium solution.
-
Set the experimental temperature and perform a series of injections of the vanadium solution into the this compound solution. The heat change associated with each injection is measured.[12]
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of vanadium to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[12][14] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward technique to monitor the formation of the this compound-vanadium complex and to study the redox chemistry involved. The different oxidation states of vanadium (V(III), V(IV), V(V)) have distinct UV-Vis absorption spectra.[17][18]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer.
-
Prepare a stock solution of a vanadium salt in the same buffer.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the this compound solution.
-
Titrate the this compound solution with small aliquots of the vanadium stock solution, recording a new spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate complex formation.
-
By plotting the change in absorbance at a specific wavelength against the concentration of added vanadium, a binding curve can be generated to estimate the stoichiometry of the complex.
-
The appearance of characteristic absorption bands for different vanadium oxidation states can provide information on the redox reactions occurring upon complexation.[17][19]
-
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for determining the local geometric and electronic structure of a specific element in a sample.[20][21][22][23][24] For the this compound-vanadium system, XAS can provide information on the oxidation state of vanadium and its coordination environment (i.e., the number and type of atoms bound to it).[21][22]
-
Sample Preparation:
-
Prepare a concentrated solution or a lyophilized powder of the this compound-vanadium complex. The sample needs to be homogenous.
-
-
Data Acquisition:
-
The experiment is typically performed at a synchrotron light source.
-
The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the vanadium atoms is measured. The resulting spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[21]
-
-
Data Analysis:
-
The XANES region provides information about the oxidation state and coordination geometry of the vanadium.[21][22]
-
The EXAFS region provides information about the number, type, and distance of the atoms in the immediate vicinity of the vanadium atom.[21] By fitting the EXAFS data to theoretical models, the coordination environment of vanadium in the complex can be determined.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. Actual values would need to be determined experimentally.
| Parameter | Technique | Hypothetical Value | Significance |
| Binding Affinity (Kₐ) | Isothermal Titration Calorimetry (ITC) | 1 x 10⁵ M⁻¹ | Indicates a strong binding interaction between this compound and vanadium. |
| Stoichiometry (n) | Isothermal Titration Calorimetry (ITC), UV-Vis Titration, NMR Titration | 1:1 or 1:2 (this compound:Vanadium) | Defines the molar ratio of the components in the complex. |
| Enthalpy Change (ΔH) | Isothermal Titration Calorimetry (ITC) | -10 kJ/mol | An exothermic reaction, suggesting favorable bond formation. |
| Entropy Change (ΔS) | Isothermal Titration Calorimetry (ITC) | +20 J/mol·K | A positive entropy change, possibly due to the release of water molecules upon binding. |
| Vanadium Oxidation State | X-ray Absorption Spectroscopy (XANES), UV-Vis Spectroscopy | +3 or +4 | Indicates the reduction of V(V) by this compound upon complexation. |
| Coordination Number | X-ray Absorption Spectroscopy (EXAFS) | 6 | Suggests an octahedral coordination geometry around the vanadium ion. |
| Ligand-Metal Distances | X-ray Absorption Spectroscopy (EXAFS) | V-O: ~1.9 Å, V-N: ~2.1 Å | Provides precise information on the bond lengths within the coordination sphere. |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental techniques used to study this compound and vanadium complexation.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Caption: Workflow for NMR spectroscopy analysis.
Caption: Workflow for X-ray Absorption Spectroscopy (XAS) analysis.
References
- 1. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 2. Vanabins [bionity.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. In ascidians, vanadium is stored in green blood corpuscles, called asA. HaemocytesB. ErythrocytesC. VanadocytesD. Reticulocytes [vedantu.com]
- 6. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. stevensonlab.com [stevensonlab.com]
- 13. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Absorption Studies of Vanadium-Containing Metal Oxide Nanocrystals - UNT Digital Library [digital.library.unt.edu]
- 21. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 22. pubs.acs.org [pubs.acs.org]
- 23. X-ray absorption (EXAFS/XANES) study of supported vanadium oxide catalysts. Structure of surface vanadium oxide species on silica and γ-alumina at a low level of vanadium loading - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 24. journals.aps.org [journals.aps.org]
Application Notes and Protocols: Tunichrome B-1 as a Bioinorganic Chemistry Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tunichrome B-1, a fascinating marine natural product, as a model compound in bioinorganic chemistry. The unique structure and metal-chelating properties of this compound, particularly its role in the reduction and accumulation of vanadium in tunicates, make it an excellent system for studying fundamental principles of metal-ligand interactions, redox chemistry, and the design of novel therapeutic agents. This document includes detailed protocols for the isolation, synthesis of analogs, and bioactivity assessment of tunichrome-like compounds, alongside quantitative data and visual workflows to guide researchers in this exciting field.
Introduction to this compound
This compound is a member of a family of small, polyphenolic peptides found in the blood cells (hemocytes) of certain marine tunicates, also known as sea squirts.[1] These organisms are remarkable for their ability to accumulate vanadium from seawater to concentrations millions of times higher than the surrounding environment.[2] Tunichromes are believed to play a crucial role in this process by reducing vanadate (V(V)) to the lower oxidation states of V(IV) and V(III) within the tunicate's vanadocytes.[3][4]
The structure of this compound is characterized by the presence of multiple catechol and pyrogallol moieties, which are excellent metal-chelating groups.[5] This structural feature is central to its function in vanadium binding and reduction. The extreme lability of natural tunichromes has made their isolation and study challenging, leading to the development of synthetic analogs to probe their chemical and biological activities.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioinorganic chemistry of this compound and its analogs. This data is essential for understanding its metal-binding affinity, redox properties, and potential as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅N₃O₁₁ | [5] |
| Molecular Weight | 555.49 g/mol | [5] |
| Apparent pKa | 3.0 | [7] |
Table 2: Vanadium Interaction Data
| Parameter | Value/Observation | Reference |
| Vanadium Accumulation Factor in Tunicates | ~10⁷ | [2] |
| Stoichiometry of V(V) Reduction | 2 mol of V(V) reduced per mol of tunichrome (initial fast step) | [7] |
| V(IV) Complex Formation | Forms complexes with V(IV) at neutral pH | |
| V(V) Reduction | Reduces V(V) to V(IV) at acidic pH |
Table 3: In Vitro Anticancer Activity of a Model Catechol Compound (Catechol)
| Cell Line | IC₅₀ (µM) | Reference |
| H460 (Human Lung Cancer) | ~20 | [2] |
| KP2 (Murine Lung Cancer) | ~20 | [2] |
| NL20 (Normal Lung) | Not toxic | [2] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments related to the study of this compound and its analogs.
Model Protocol: Isolation of Marine Polyphenols using Centrifugal Partition Chromatography (CPC)
This protocol is a model for the isolation of tunichrome-like polyphenols from marine organisms, based on methods used for similar compounds.[8][9][10][11]
Objective: To isolate polar, polyphenolic compounds from a crude tunicate extract.
Instrumentation: High-Performance Centrifugal Partition Chromatograph (HPCPC).
Materials:
-
Crude tunicate extract (e.g., from Ascidia nigra)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (e.g., in a 2:7:3:7 v/v/v/v ratio). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
CPC Column Preparation: Fill the CPC column with the upper phase (stationary phase).
-
Equilibration: Rotate the CPC column at a set speed (e.g., 1000 rpm) and pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2 mL/min) until the system is equilibrated.
-
Sample Injection: Dissolve the crude extract in a 1:1 mixture of the upper and lower phases and inject it into the CPC system.
-
Elution: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the desired polyphenolic compounds.
-
Purification and Characterization: Pool the fractions containing the purified compound, remove the solvent using a rotary evaporator, and freeze-dry to obtain the final product. Characterize the purified compound using techniques such as NMR and Mass Spectrometry.
Model Protocol: Synthesis of a Biomimetic Tris(catecholamide) Tunichrome Analog
This protocol describes the synthesis of a simple, biomimetic tris(catecholamide) ligand that models the metal-binding core of this compound.[12][13][14]
Objective: To synthesize a tripodal ligand with three catechol groups for metal chelation studies.
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
2,3-Dimethoxybenzoyl chloride
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate
-
Standard glassware for organic synthesis
Procedure:
-
Amide Coupling: Dissolve TREN in DCM and cool in an ice bath. Slowly add a solution of 2,3-dimethoxybenzoyl chloride in DCM. Add a base such as triethylamine to scavenge the HCl produced. Stir the reaction overnight at room temperature.
-
Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ligand.
-
Deprotection: Dissolve the protected ligand in DCM and cool to -78 °C. Slowly add a solution of BBr₃ in DCM. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching and Purification: Carefully quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final tris(catecholamide) ligand.
Protocol: Vanadium(V) Reduction Assay
This spectrophotometric assay is designed to quantify the reduction of Vanadium(V) by this compound or its analogs.[1][15]
Objective: To determine the rate and extent of V(V) reduction by a catechol-containing compound.
Materials:
-
Ammonium metavanadate (source of V(V))
-
This compound or analog
-
Catechol (as a standard)
-
Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of V(V) (e.g., 255 µg/mL) from ammonium metavanadate. Prepare a stock solution of the tunichrome analog or catechol (e.g., 0.005 M). Prepare a dilute HCl solution (e.g., 0.1 M).
-
Reaction Mixture: In a series of cuvettes, add a fixed amount of the catechol-containing compound and the HCl solution.
-
Initiation of Reaction: Add varying concentrations of the V(V) solution to each cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) over time. The formation of a colored complex or a change in absorbance indicates the reduction of V(V) and the formation of a V(IV)-catechol complex.
-
Data Analysis: Plot the change in absorbance versus time to determine the initial rate of the reaction. The stoichiometry of the reaction can be determined by titrating a fixed amount of the catechol compound with the V(V) solution.
Protocol: DPPH Radical Scavenging Assay
This is a standard assay to evaluate the antioxidant activity of this compound or its analogs.[4][6][7][16][17]
Objective: To measure the free radical scavenging capacity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound or analog
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
Assay: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Add the DPPH solution (e.g., 100 µL) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol: MTT Cell Viability Assay
This assay is used to assess the cytotoxic (anticancer) activity of this compound or its analogs on cancer cell lines.[3][6][12][18][19]
Objective: To determine the concentration-dependent effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tunichrome analog for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.
Caption: Vanadium accumulation and reduction pathway in tunicates.
Caption: Experimental workflow for the isolation of this compound.
Caption: Workflow for the synthesis of a this compound analog.
Caption: Proposed anticancer mechanisms of catechol-containing compounds.
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. Separation of phenolic acids by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of phenolic compounds by centrifugal partition chromatography - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Vanadium aminophenolates in catechol oxidation: conformity with Finke's common catalyst hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Protocols for the Handling and Storage of Labile Tunichromes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tunichromes are a class of fascinating marine natural products found in the blood cells of tunicates (sea squirts). These peptides are characterized by the presence of multiple dihydroxy-phenylalanine (DOPA) and hydroxydopa residues, which confer upon them potent antioxidant and metal-chelating properties. Their unique biological activities have garnered significant interest in the fields of pharmacology and drug development. However, the very chemical moieties that provide their functionality also render them highly susceptible to oxidation, making them notoriously labile and challenging to work with.
The extreme instability of tunichromes necessitates specialized handling and storage procedures to prevent their rapid degradation. Exposure to atmospheric oxygen, elevated temperatures, and even light can quickly lead to the formation of quinones and other oxidation products, resulting in a loss of biological activity and the appearance of dark-colored polymeric materials. Therefore, strict adherence to anaerobic techniques and controlled environmental conditions is paramount for successful research involving these compounds.
These application notes provide a comprehensive guide to the best practices for the extraction, handling, and storage of labile tunichromes, ensuring their integrity for downstream applications in research and drug discovery.
Factors Affecting Tunichrome Stability
The stability of tunichromes is influenced by several environmental factors. The following table summarizes the key parameters and their effects on tunichrome integrity.
| Parameter | Effect on Tunichrome Stability | Recommendations for Handling and Storage |
| Oxygen | Rapidly oxidizes the catechol moieties, leading to quinone formation and polymerization. This is the primary cause of degradation. | All procedures must be carried out under strictly anaerobic conditions using an inert atmosphere (e.g., argon or nitrogen). |
| Temperature | Elevated temperatures accelerate the rate of oxidation and other degradation reactions. | Maintain low temperatures throughout all handling and storage steps. Use pre-chilled solvents and equipment. For long-term storage, temperatures of -20°C or below are recommended. |
| pH | Tunichrome stability is pH-dependent. Spectrophotometric studies have been conducted in vitro in aqueous buffers at pH 2 and 7.[1][2] | The optimal pH for stability during extraction and storage should be empirically determined, but slightly acidic conditions may be preferable to minimize oxidation. Buffers should be deoxygenated before use. |
| Light | Exposure to light, particularly UV radiation, can promote photo-oxidative degradation. | Protect tunichrome solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Metal Ions | Divalent and trivalent metal ions can catalyze oxidation. | Use metal-free buffers and high-purity reagents. Chelating agents (e.g., EDTA) can be added to buffer systems to sequester trace metal contaminants, but their compatibility with downstream applications must be considered. |
Experimental Protocols
Protocol 1: Anaerobic Extraction of Tunichromes from Tunicate Blood Cells
This protocol describes a general method for the extraction of tunichromes from tunicate blood cells under anaerobic conditions. All steps must be performed in a glove box or using Schlenk line techniques with deoxygenated solvents and reagents.
Materials:
-
Tunicate specimens
-
Deoxygenated extraction buffer (e.g., degassed 0.1 M citrate buffer, pH 6.0, containing 0.5 M NaCl)
-
Deoxygenated lysis buffer (e.g., degassed distilled water or hypotonic buffer)
-
Deoxygenated organic solvent (e.g., methanol or acetonitrile, HPLC grade)
-
Centrifuge tubes (amber or wrapped in foil)
-
Inert gas source (argon or nitrogen)
-
Glove box or Schlenk line apparatus
-
Syringes and needles for anaerobic transfer
-
Centrifuge with a rotor that can be cooled
Procedure:
-
Preparation: Pre-cool all buffers, solvents, and centrifuge tubes to 4°C. Purge the glove box or Schlenk line with inert gas to establish an anaerobic environment.
-
Blood Collection: Collect blood from tunicate specimens directly into pre-chilled, heparinized tubes under a stream of inert gas to minimize air exposure.
-
Cell Pelletization: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Supernatant Removal: Carefully remove the supernatant using a syringe under anaerobic conditions.
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of ice-cold, deoxygenated lysis buffer. Vortex gently to induce cell lysis and release the tunichromes.
-
Protein Precipitation: Add an equal volume of ice-cold, deoxygenated organic solvent (e.g., methanol) to the cell lysate. Vortex briefly and incubate on ice for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Extract Collection: Carefully transfer the supernatant, which contains the tunichromes, to a fresh, pre-chilled, amber tube using a syringe.
-
Storage: Immediately proceed to purification or store the crude extract under an inert atmosphere at -80°C.
Protocol 2: Handling and Short-Term Storage of Tunichrome Solutions
This protocol outlines the procedures for handling purified or partially purified tunichrome solutions for immediate use or short-term storage.
Materials:
-
Tunichrome solution in a suitable deoxygenated buffer or solvent
-
Amber glass vials with Teflon-lined septa
-
Inert gas source (argon or nitrogen)
-
Syringes and needles for anaerobic transfer
Procedure:
-
Inert Atmosphere: All manipulations of the tunichrome solution must be performed under an inert atmosphere (glove box or Schlenk line).
-
Aliquoting: If the solution is to be used for multiple experiments, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to trace amounts of oxygen upon opening.
-
Vial Preparation: Use amber glass vials to protect the solution from light. The vials should be purged with inert gas before adding the tunichrome solution.
-
Sealing: Seal the vials with Teflon-lined septa and crimp caps to ensure an airtight seal.
-
Short-Term Storage: For short-term storage (up to 24 hours), keep the sealed vials at 4°C in the dark.
Protocol 3: Long-Term Storage of Labile Tunichromes
This protocol provides guidelines for the long-term storage of tunichrome extracts and purified compounds to maintain their stability and biological activity.
Materials:
-
Purified tunichrome or concentrated extract
-
Deoxygenated, cryo-compatible solvent (e.g., methanol, DMSO)
-
Amber, cryo-vials with secure seals
-
Inert gas source (argon or nitrogen)
-
-80°C freezer or liquid nitrogen dewar
Procedure:
-
Sample Preparation: The tunichrome sample should be in a concentrated form to minimize the volume. If it is in an aqueous buffer, consider lyophilization under strict anaerobic conditions, although this can be challenging. Alternatively, exchange the buffer with a deoxygenated, cryo-compatible organic solvent.
-
Aliquotting: Dispense the tunichrome solution into pre-chilled, amber cryo-vials in an inert atmosphere.
-
Inert Gas Overlay: Before sealing, flush the headspace of each vial with a stream of inert gas.
-
Sealing: Securely cap the vials to prevent any ingress of air or moisture during storage.
-
Freezing: Rapidly freeze the vials by placing them in a -80°C freezer or by snap-freezing in liquid nitrogen.
-
Storage: Store the frozen aliquots at -80°C for several months. For longer-term storage (years), storage in the vapor phase of liquid nitrogen is recommended.
-
Thawing: When ready to use, thaw the vial rapidly in a water bath at room temperature and immediately transfer the contents under anaerobic conditions. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for the anaerobic handling and storage of labile tunichromes.
References
Application Notes and Protocols for the Analytical Characterization of Tunichrome B-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Tunichrome B-1, a fascinating and highly labile marine natural product. Due to its inherent instability, the successful analysis of this compound requires careful sample handling and specialized analytical approaches.
Introduction to this compound
This compound is a member of the tunichrome family, a group of yellow blood pigments found in tunicates (sea squirts), such as Ascidia nigra.[1][2][3][4][5] These compounds are potent reducing agents and are believed to play a crucial role in the accumulation and reduction of vanadium in the tunicate's blood cells.[4] The extreme lability of tunichromes has historically presented a significant challenge to their isolation and characterization.[2][4]
Core Analytical Techniques
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for the purification and analysis of this compound. Due to its instability, specialized techniques like centrifugal counter-current chromatography have been instrumental in its initial isolation.[4]
-
Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy are used for initial detection and quantification.
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the detailed chemical structure of this compound.
Experimental Protocols
Sample Preparation and Handling
Critical Consideration: this compound is highly susceptible to oxidation. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) and with degassed solvents. Samples should be kept cold and protected from light.
Protocol:
-
Extraction: Extract tunicate blood cells with deoxygenated methanol or another suitable organic solvent at low temperatures.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a continuous stream of an inert gas.
-
Solvent Degassing: Degas all solvents by sparging with an inert gas for at least 30 minutes prior to use.
-
Storage: Store purified this compound in an airtight container under an inert atmosphere at -80°C.
High-Performance Liquid Chromatography (HPLC)
Application: Purity assessment and quantification of this compound. A reverse-phase method is generally suitable.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water (degassed).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (degassed).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the absorbance maxima of this compound (typically in the UV-Vis range).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
UV-Visible (UV-Vis) Spectroscopy
Application: To determine the absorbance spectrum and monitor the stability of this compound.
Protocol:
-
Solvent: Use a high-purity, degassed solvent such as methanol or acetonitrile.
-
Blank: Use the same solvent as a blank to zero the spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette, ensuring to minimize exposure to air.
-
Scan Range: Scan the sample from 200 to 800 nm.
-
Data Acquisition: Record the absorbance spectrum. The characteristic absorbance maxima for tunichromes are typically observed in the UV and visible regions.
Fluorescence Spectroscopy
Application: To characterize the fluorescence properties of this compound.
Protocol:
-
Solvent: Use a spectroscopy-grade, degassed solvent.
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence cuvette under an inert atmosphere.
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength by scanning a range and observing the emission intensity. Then, set the excitation to this wavelength and scan the emission spectrum.
-
Slit Widths: Use appropriate excitation and emission slit widths to optimize signal-to-noise ratio.
Mass Spectrometry (MS)
Application: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Mode: Both positive and negative ion modes should be evaluated.
-
Sample Infusion: Introduce the sample dissolved in a suitable degassed solvent (e.g., methanol/water with 0.1% formic acid) directly into the mass spectrometer via a syringe pump.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the parent ion and subjecting it to Collision-Induced Dissociation (CID). The fragmentation of related tunichromes has been shown to be complex.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: For the complete structural elucidation of this compound.
Protocol:
-
Solvent: Use a deuterated solvent (e.g., methanol-d4, acetonitrile-d3) that has been thoroughly degassed.
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in the deuterated solvent in an NMR tube under an inert atmosphere.
-
Experiments: Acquire a suite of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range |
| HPLC | Retention Time | Dependent on specific column and conditions |
| Purity | >95% (for characterization) | |
| UV-Vis Spectroscopy | λmax | Expected in the UV and visible regions |
| Molar Absorptivity (ε) | To be determined experimentally | |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ | To be determined for accurate mass |
| Key Fragment Ions | To be identified through MS/MS | |
| NMR Spectroscopy | ¹H Chemical Shifts (δ) | Specific to the molecular structure |
| ¹³C Chemical Shifts (δ) | Specific to the molecular structure |
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed interaction of this compound with vanadium ions.
References
- 1. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 2. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of tunichrome Sp-1 is dominated by an unusual gas-phase intramolecular rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Tunichromes from Marine Tunicates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of tunichromes, a class of bioactive peptides found in the blood cells of marine tunicates (sea squirts). Due to their inherent instability and reactivity, specialized anaerobic techniques are required for their successful isolation. The following protocols are compiled from established methodologies and are intended to serve as a comprehensive guide for researchers in the field of marine natural product chemistry and drug discovery.
Introduction to Tunichromes
Tunichromes are a family of small, reducing peptides characterized by the presence of L-3,4-dihydroxyphenylalanine (L-DOPA) and its derivatives.[1] They are found in the vanadocytes (or ferrocytes) of various tunicate species, where they are believed to play a role in the accumulation and reduction of vanadium or iron.[1] The unique chemical structure of tunichromes imparts them with potent antioxidant and metal-chelating properties, making them of significant interest for pharmaceutical and biotechnological applications. However, their extreme lability, particularly their susceptibility to oxidation, presents a significant challenge for their extraction and purification.[2]
Pre-Extraction Considerations: Anaerobic Environment
Critical Prerequisite: All extraction and purification steps must be performed under strictly anaerobic conditions to prevent the rapid degradation of tunichromes. This can be achieved by using deoxygenated solvents and performing all manipulations in an inert atmosphere, such as a glove box filled with argon or nitrogen.
Solvent Deoxygenation: All solvents and aqueous solutions must be thoroughly deoxygenated prior to use. This is typically achieved by bubbling with argon or nitrogen gas for an extended period (e.g., 30-60 minutes) or by the freeze-pump-thaw method.
Protocol 1: Extraction of Tunichromes from Ascidia nigra
This protocol is adapted from the methods described by Oltz, Bruening, Nakanishi, and Kustin for the isolation of tunichromes An-1, An-2, and An-3.
Materials and Reagents:
-
Ascidia nigra specimens
-
Deoxygenated methanol
-
Deoxygenated water (Milli-Q or equivalent)
-
Deoxygenated 0.1 M HCl
-
Sephadex LH-20 resin
-
Centrifugal Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) instrument
-
Inert gas (Argon or Nitrogen)
-
Glove box or anaerobic chamber
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Overcoming the instability of Tunichrome B-1 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tunichrome B-1. Given the inherent instability of this potent reducing agent, this guide focuses on strategies to mitigate degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound extract rapidly degrading and changing color?
A1: this compound is extremely labile, particularly in its crude form, due to its strong reducing properties.[1][2] Exposure to atmospheric oxygen will cause rapid oxidation, leading to a loss of activity and a change in color from its characteristic bright yellow. All extraction and purification steps must be performed under strictly anaerobic conditions to prevent this.
Q2: What is the most effective method for isolating this compound?
A2: The first successful isolation of underivatized this compound utilized centrifugal counter-current chromatography (CCC).[1][2] This technique is a form of liquid-liquid chromatography that avoids the use of a solid support, which can cause denaturation and sample loss of sensitive compounds.
Q3: Are there any specific handling conditions to maintain the stability of this compound post-extraction?
A3: Beyond maintaining anaerobic conditions, it is crucial to work at reduced temperatures (e.g., on ice) whenever possible. The stability of similar polyphenolic compounds is often pH-dependent; therefore, maintaining an appropriate pH with a suitable buffer system during extraction and storage is also critical. While specific studies on this compound are limited, acidic conditions have been used in studies of related compounds to promote complexation and manage redox reactions.
Q4: What are the known biological roles of this compound?
A4: The precise biological function of this compound is still under investigation, but it is believed to play a crucial role as a potent reducing agent and metal-complexing agent in tunicates.[1][2] Its proposed functions include the accumulation and reduction of vanadium, wound healing, and defense mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color change of extract (yellow to brown/black) | Oxidation of this compound | Ensure all solvents are thoroughly deoxygenated prior to use. Purge all glassware and equipment with an inert gas (e.g., argon or nitrogen). Perform all extraction and chromatography steps in a glove box or under a constant stream of inert gas. |
| Low yield of this compound | Degradation during extraction; Inefficient extraction method | Implement strictly anaerobic conditions. Utilize centrifugal counter-current chromatography (CCC) for purification, as it is a gentle method suitable for labile molecules. |
| Precipitation in the extract | Changes in pH or solvent polarity | Ensure the pH of all aqueous solutions is controlled with a suitable buffer. When performing solvent partitioning, ensure the miscibility and polarity of the solvents are appropriate for Tunichichrome B-1 to remain in solution. |
| Co-elution of contaminants | Suboptimal chromatography parameters | Optimize the two-phase solvent system for your CCC. Adjust the flow rate and rotational speed of the centrifuge to improve resolution. |
Experimental Protocols
Protocol 1: Anaerobic Extraction of this compound
This protocol is a generalized procedure based on the successful isolation of this compound and principles of anaerobic chemistry.
Materials:
-
Tunicate specimens (e.g., Ascidia nigra)
-
Deoxygenated extraction buffer (e.g., phosphate buffer, pH 6.5, sparged with argon for at least 1 hour)
-
Deoxygenated organic solvents (e.g., ethyl acetate, butanol)
-
Inert gas source (argon or nitrogen)
-
Glove box or anaerobic chamber
-
Centrifuge
-
Centrifugal Counter-Current Chromatograph (CCC)
Procedure:
-
Preparation: Perform all subsequent steps under an inert atmosphere (e.g., inside a glove box). All solutions and glassware must be deoxygenated.
-
Homogenization: Homogenize the tunicate blood cells in the cold, deoxygenated extraction buffer.
-
Centrifugation: Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Solvent Partitioning: Decant the supernatant and perform a series of liquid-liquid extractions with deoxygenated organic solvents of increasing polarity to partition the tunichromes.
-
Concentration: Carefully concentrate the tunichrome-containing fraction under reduced pressure and at a low temperature.
-
Purification: Purify the crude extract using a centrifugal counter-current chromatograph with a pre-equilibrated and deoxygenated two-phase solvent system.
-
Collection: Collect the fractions containing this compound under an inert atmosphere.
-
Storage: Store the purified this compound in an airtight container under argon at -80°C.
Data Presentation
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 30-50 | High extraction efficiency for stable compounds | High temperatures can degrade labile compounds |
| Ultrasonic-Assisted Extraction (UAE) | 50-70 | Faster extraction times, lower temperatures | Can generate free radicals that may degrade sensitive compounds |
| Microwave-Assisted Extraction (MAE) | 60-80 | Rapid, efficient, lower solvent consumption | Potential for localized heating and degradation |
| Centrifugal Counter-Current Chromatography (CCC) | >80 | Gentle, no solid support, high recovery of labile compounds | Requires specialized equipment, optimization of solvent systems can be time-consuming |
Visualizations
Caption: Workflow for the anaerobic extraction of this compound.
Caption: Proposed biological roles of this compound.
References
Troubleshooting low yield in Tunichrome B-1 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Tunichrome B-1, a highly labile reducing blood pigment from the sea squirt, Ascidia nigra. Low yield is a common issue, and this guide offers structured advice to identify and resolve potential problems throughout the purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields during this compound purification?
The primary reason for low yields is the extreme instability of this compound, especially in its crude form.[1][2] It is highly susceptible to degradation, which can be triggered by various factors throughout the extraction and purification process.
Q2: What is the recommended purification technique for this compound?
Due to its instability, traditional purification methods often result in significant sample loss. The most successful and recommended technique for purifying this compound is Centrifugal Counter-Current Chromatography (CCC) .[2] This method avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the labile this compound molecules.
Q3: What are the critical factors to control during the purification process to minimize degradation?
Several factors must be carefully controlled to minimize the degradation of this compound:
-
pH: Acidic conditions are generally more favorable for this compound stability.
-
Temperature: Low temperatures should be maintained throughout the entire process.
-
Oxygen Exposure: Minimize exposure to air to prevent oxidation.
-
Light Exposure: Protect the sample from light, as it can contribute to degradation.
-
Handling Time: The entire purification process should be performed as quickly as possible.
Q4: What is a realistic expected yield of this compound from Ascidia nigra?
Obtaining precise yield data is challenging due to the compound's lability. Yields can vary significantly based on the collection season of the tunicates, the efficiency of the extraction and purification process, and the careful handling of the material. It is crucial to establish a baseline yield with a standardized protocol and then optimize from there.
Q5: How can I accurately quantify the amount of this compound in my samples?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound. A specific wavelength for detection should be determined based on the UV-Vis spectrum of the purified compound. It is essential to develop a calibration curve with a purified and quantified standard of this compound for accurate results.
Troubleshooting Guide for Low Yield
This guide is structured in a question-and-answer format to directly address specific issues you may encounter at different stages of the purification process.
I. Initial Extraction and Sample Preparation
Problem: Low concentration of this compound in the initial crude extract.
-
Did you use fresh or properly stored Ascidia nigra specimens?
-
Rationale: The concentration and integrity of this compound can decrease in poorly stored or old specimens.
-
Recommendation: Use freshly collected tunicates whenever possible. If storage is necessary, flash-freeze the specimens in liquid nitrogen and store them at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Was the blood cell lysis effective?
-
Rationale: Incomplete lysis of the blood cells will result in a lower release of this compound into the extraction buffer.
-
Recommendation: Employ a gentle but efficient lysis method. Sonication on ice in short bursts or osmotic shock are potential methods. Visually inspect the cell suspension under a microscope to confirm lysis efficiency.
-
-
Was the extraction buffer optimized for this compound stability?
-
Rationale: The pH and composition of the extraction buffer are critical for preserving the integrity of this compound.
-
Recommendation: Use a pre-chilled, acidic buffer (e.g., pH 2-4). Consider the addition of antioxidants to the buffer to prevent oxidative degradation.
-
II. Centrifugal Counter-Current Chromatography (CCC) Purification
Problem: Poor separation or low recovery of this compound from the CCC.
-
Was the two-phase solvent system properly selected and equilibrated?
-
Rationale: The choice of the solvent system is the most critical parameter in CCC. An inappropriate system will lead to poor partitioning and separation.
-
Recommendation: Systematically screen different solvent systems to find one that provides an optimal partition coefficient (K) for this compound. The ideal K value is typically between 0.5 and 2.0. Ensure that the two phases are thoroughly equilibrated before use to maintain a stable stationary phase.
-
-
Was the stationary phase retention adequate throughout the run?
-
Rationale: Loss of the stationary phase during the run will lead to poor resolution and loss of sample.
-
Recommendation: Optimize the rotational speed and flow rate to maximize stationary phase retention. A retention volume of over 70% is generally desirable.
-
-
Is there evidence of sample degradation during the CCC run?
-
Rationale: Even with CCC, prolonged run times can lead to degradation of the highly labile this compound.
-
Recommendation: Minimize the run time by optimizing the flow rate and solvent system. Monitor the color of the fractions; a change from the characteristic yellow color of this compound may indicate degradation.
-
Data Presentation
Table 1: Troubleshooting Checklist for Low this compound Yield
| Stage | Parameter to Check | Possible Cause of Low Yield | Recommended Action |
| I. Initial Extraction | Starting Material Quality | Degraded this compound in old or poorly stored specimens. | Use fresh or properly flash-frozen tunicates. |
| Cell Lysis Efficiency | Incomplete release of this compound from blood cells. | Optimize lysis method (e.g., sonication, osmotic shock) and confirm efficiency microscopically. | |
| Extraction Buffer | Unfavorable pH or oxidative conditions leading to degradation. | Use a pre-chilled, acidic buffer (pH 2-4) with antioxidants. | |
| II. CCC Purification | Solvent System | Suboptimal partition coefficient (K) leading to poor separation. | Screen various solvent systems to achieve a K value between 0.5 and 2.0. |
| Stationary Phase Retention | Loss of stationary phase causing poor resolution and sample loss. | Optimize rotational speed and flow rate to maintain >70% stationary phase retention. | |
| Run Time | Prolonged exposure to solvents and processing conditions causing degradation. | Minimize run time by optimizing flow rate and solvent system. | |
| III. Post-Purification | Sample Handling | Degradation due to exposure to air, light, or elevated temperatures. | Handle purified fractions in an inert atmosphere, protect from light, and store at -80°C. |
| Quantification Method | Inaccurate measurement of this compound concentration. | Develop and validate an HPLC-UV method with a purified standard. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Ascidia nigra Blood Cells
-
Blood Cell Collection: Carefully dissect fresh Ascidia nigra specimens in chilled seawater to expose the heart and branchial sac. Collect the blood by aspiration and immediately transfer it to a pre-chilled, light-protected container on ice.
-
Cell Lysis: Centrifuge the collected blood at 1,000 x g for 10 minutes at 4°C to pellet the blood cells. Discard the supernatant. Resuspend the cell pellet in a minimal volume of ice-cold, deoxygenated lysis buffer (e.g., 0.1 M citrate buffer, pH 3.0).
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer on ice. Alternatively, use short bursts of sonication, ensuring the sample does not heat up.
-
Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Crude Extract Collection: Carefully collect the supernatant containing the crude this compound extract. Keep the extract on ice and protected from light at all times.
Protocol 2: Purification of this compound using Centrifugal Counter-Current Chromatography (CCC)
-
Solvent System Preparation: Prepare a suitable two-phase solvent system (e.g., a mixture of n-butanol, acetic acid, and water). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper and lower phases before use.
-
CCC Instrument Preparation: Fill the CCC column with the stationary phase (typically the lower phase).
-
Equilibration: Rotate the centrifuge at the desired speed and pump the mobile phase (typically the upper phase) through the column until the system is equilibrated and a stable baseline is achieved on the detector.
-
Sample Injection: Dissolve the crude this compound extract in a small volume of the mobile phase and inject it into the CCC system.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at an optimized flow rate. Collect fractions based on the detector response (monitoring at the appropriate wavelength for this compound).
-
Stationary Phase Extrusion: After the elution of the compounds of interest, extrude the stationary phase from the column to recover any retained compounds.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for low yield of this compound.
References
Technical Support Center: Optimization of Chromatographic Separation of Tunichrome Isomers
Welcome to the technical support center for the optimization of chromatographic separation of tunichrome isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of these complex marine natural products.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating tunichrome isomers?
Separating tunichrome isomers is inherently challenging due to their structural similarities. Isomers possess the same atomic composition, differing only in the spatial arrangement of atoms. This subtle structural variation makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution or poor resolution. Furthermore, the presence of catechol and other phenolic moieties in tunichromes can lead to interactions with the stationary phase, causing peak tailing and broadening.
Q2: What type of HPLC column is best suited for tunichrome isomer separation?
Reversed-phase (RP) HPLC is a common starting point for the separation of polar molecules like tunichrome isomers. C18 columns are widely used for peptide and phenolic compound separations and can be effective. However, for enhanced selectivity, especially for chiral isomers, specialized stationary phases are often necessary. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, enabling their separation. For complex mixtures, multi-dimensional chromatography, which utilizes columns with different selectivities, can also be a powerful approach.
Q3: How does mobile phase composition affect the separation of tunichrome isomers?
The mobile phase composition is a critical parameter for optimizing the separation of tunichrome isomers. Key components to consider include:
-
Organic Modifier: Acetonitrile is a common choice for reversed-phase separation of peptides and phenolic compounds due to its low viscosity and UV transparency.
-
Acidic Additives: Additives like trifluoroacetic acid (TFA) and formic acid are crucial for improving peak shape and resolution. TFA acts as an ion-pairing agent, reducing unwanted interactions between the analytes and the stationary phase, which minimizes peak tailing.[1][2][3] Formic acid is a good alternative, especially for mass spectrometry (MS) detection, as it is less likely to cause ion suppression.[3]
-
Buffers: Maintaining a consistent pH is vital for reproducible separations of ionizable compounds.[4] Buffers such as ammonium acetate or ammonium formate can be used to control the pH of the mobile phase.[4]
Q4: What is the role of temperature in optimizing tunichrome isomer separation?
Temperature can significantly impact the selectivity and resolution of chromatographic separations.[5][6] Increasing the column temperature can lead to sharper peaks and altered selectivity, which may improve the resolution of closely eluting isomers.[5] However, the effect of temperature is compound-specific, and the optimal temperature must be determined empirically. It is crucial to have precise and stable temperature control for reproducible results.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of tunichrome isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For chiral isomers, utilize a chiral stationary phase (CSP). Consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with aromatic compounds. |
| Suboptimal Mobile Phase Composition | Optimize the organic modifier gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different acidic additives (e.g., switch from formic acid to TFA) and their concentrations (typically 0.05-0.1% v/v).[1][7] Adjust the mobile phase pH with a suitable buffer to alter the ionization state of the tunichrome isomers and potentially improve selectivity. |
| Incorrect Column Temperature | Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 60°C) to investigate its effect on selectivity and resolution.[5][6] |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Increase the concentration of the acidic additive (e.g., TFA up to 0.1%) to better mask active sites on the stationary phase.[1] Consider using a column with a highly deactivated silica surface. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Problem 3: Peak Broadening
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly tightened. |
| Slow Kinetics of Isomer Interconversion | If the isomers can interconvert during chromatography, this can lead to broad peaks. Lowering the column temperature may slow this process and result in sharper peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 4: Peak Splitting
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-elution of Unresolved Isomers | This may appear as a split peak. Improve the separation by optimizing the mobile phase, temperature, or stationary phase as described in "Poor Resolution." |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[8] This often requires replacing the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[8] |
Experimental Protocols
The following are generalized starting protocols for the separation of tunichrome isomers based on methods for similar phenolic and peptide compounds. These should be optimized for your specific application.
Protocol 1: Reversed-Phase HPLC for General Isomer Separation
This protocol provides a starting point for separating tunichrome isomers using a standard C18 column.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Tunichrome extract dissolved in Mobile Phase A
Procedure:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Injection: Inject 10-20 µL of the sample.
-
Gradient Elution:
-
5-40% Mobile Phase B over 30 minutes
-
40-95% Mobile Phase B over 5 minutes
-
Hold at 95% Mobile Phase B for 5 minutes
-
95-5% Mobile Phase B over 1 minute
-
Hold at 5% Mobile Phase B for 10 minutes (re-equilibration)
-
-
Detection: Monitor the elution profile at a wavelength relevant for tunichromes (e.g., 280 nm and 340 nm).
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is a starting point for separating chiral tunichrome isomers using a chiral stationary phase. The specific mobile phase will depend on the type of chiral column used (consult the manufacturer's guidelines).
Materials:
-
HPLC system with a UV-Vis or DAD detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic or basic additive if required.
-
Sample: Purified tunichrome isomer mixture dissolved in the mobile phase.
Procedure:
-
Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant composition.
-
Detection: Monitor the elution profile at an appropriate wavelength.
Visualizations
Caption: General experimental workflow for tunichrome isomer analysis.
Caption: Logical workflow for troubleshooting common chromatographic issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. waters.com [waters.com]
- 6. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. bio-works.com [bio-works.com]
Technical Support Center: Structural Elucidation of Unstable Marine Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with unstable marine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of marine natural products?
A1: The instability of marine natural products often stems from their complex and unique chemical structures. Many of these compounds possess sensitive functional groups that are prone to degradation under common laboratory conditions. Key factors contributing to their instability include:
-
Presence of Reactive Moieties: Functional groups such as hydroperoxides, polyenes, unsaturated esters, and aldehydes are highly susceptible to oxidation, hydrolysis, and polymerization.
-
Complex Stereochemistry: The intricate three-dimensional arrangement of atoms in many marine compounds can make them conformationally unstable, leading to isomerization or epimerization.
-
Sensitivity to Environmental Factors: Exposure to light (photodegradation), heat (thermolability), oxygen (oxidation), and changes in pH can readily degrade these delicate molecules.[1][2]
-
Enzymatic Degradation: Residual enzymes from the source organism can remain active in extracts and cause degradation if not properly denatured during the extraction process.
Q2: My marine extract is a complex mixture, and the compounds of interest are in low abundance and seem to be degrading. Where do I start?
A2: This is a common challenge. A good starting point is to employ a rapid, mild, and high-resolution separation technique coupled directly with a sensitive analytical method. The use of hyphenated techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) or even more advanced setups like LC-NMR-MS can be invaluable.[3][4][5][6] This approach allows for the online analysis of components as they are separated, minimizing the time for degradation to occur. It's also crucial to work at low temperatures and protect the sample from light throughout the process.
Q3: I am struggling to obtain high-quality NMR spectra for my purified unstable compound. The signals are broad, and the signal-to-noise ratio is very low. What can I do?
A3: Low signal-to-noise and broad peaks in NMR spectra of unstable compounds can be due to low sample concentration, sample degradation during acquisition, or the presence of paramagnetic impurities. Here are some troubleshooting steps:
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity (by a factor of 3-4), allowing you to acquire good data on smaller amounts of material in a shorter time, which can be critical for unstable compounds.[7][8][9][10][11]
-
Optimize NMR Parameters: Ensure you are using an appropriate solvent and that the sample is adequately dissolved. Adjust acquisition parameters, such as the number of scans and relaxation delays, to maximize the signal for your compound.
-
Check for Paramagnetic Impurities: Traces of metal ions can cause significant line broadening. Adding a small amount of a chelating agent like EDTA to your NMR tube can sometimes improve spectral quality.[8]
-
Sample Stability in the NMR Tube: Monitor the stability of your compound directly in the NMR tube by acquiring spectra at different time points. If degradation is observed, consider acquiring data at a lower temperature.
Troubleshooting Guides
Extraction and Isolation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the target compound. | Degradation during extraction; Inefficient extraction method. | 1. Use milder extraction techniques: Consider Supercritical Fluid Extraction (SFE) with CO2, which is non-oxidizing and uses low temperatures, or Ultrasound-Assisted Extraction (UAE) to reduce extraction time.[7][12] 2. Optimize solvent polarity: The polarity of the extraction solvent should be matched to the target compound. 3. Work quickly and at low temperatures: Minimize the time the compound is in solution and keep samples on ice or in a cold room. |
| Co-extraction of interfering substances (e.g., salts, lipids). | High salt content in marine organisms; Inappropriate solvent choice. | 1. Desalting with Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to retain your compound of interest while salts are washed away.[13][14] 2. Liquid-liquid partitioning: A preliminary partitioning step can separate lipids from more polar compounds. |
| Compound degrades during chromatographic purification (e.g., on an HPLC column). | On-column decomposition due to stationary phase, mobile phase, or temperature. | 1. Optimize mobile phase pH: Ensure the pH is within the stable range for your compound.[2] 2. Use a guard column: This can protect your analytical column from strongly adsorbing impurities.[14] 3. Reduce run time and temperature: Shorter analysis times and lower temperatures can minimize degradation.[1] 4. Consider a different stationary phase: Some stationary phases can have acidic sites that promote degradation. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak overlapping in the 1H NMR spectrum. | The complex nature of the molecule leads to crowded spectral regions. | 1. Try a different deuterated solvent: Changing the solvent can induce different chemical shifts and resolve overlapping signals.[15] 2. Acquire 2D NMR spectra: Experiments like COSY, HSQC, and HMBC can help to resolve individual signals and establish connectivity. 3. Increase the magnetic field strength: A higher field spectrometer will provide better signal dispersion. |
| Disappearance or change in peaks over time. | The compound is degrading in the NMR solvent. | 1. Run time-course experiments: Acquire spectra at regular intervals to monitor the degradation. 2. Lower the temperature: Running the experiment at a lower temperature can slow down degradation. 3. Use aprotic solvents: If the degradation is due to hydrolysis, avoid protic solvents. |
| Broad peaks for -OH or -NH protons. | Chemical exchange with residual water in the solvent. | 1. Add a drop of D2O: This will cause the exchangeable protons to be replaced by deuterium, leading to the disappearance of the corresponding peak.[15] 2. Use a freshly opened or dried deuterated solvent. |
Mass Spectrometry
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor signal intensity or no detectable peaks. | Low sample concentration; Inefficient ionization; Ion suppression from the matrix. | 1. Optimize ionization source: Experiment with different ionization techniques (e.g., ESI, APCI, MALDI) to find the most suitable one for your compound.[4][16] 2. Adjust ion source parameters: Optimize voltages, gas flows, and temperatures.[4][16] 3. Improve sample cleanup: Use SPE or other cleanup methods to remove interfering matrix components.[13][14] |
| Inaccurate mass measurements. | The instrument is not properly calibrated. | 1. Perform regular mass calibration: Use appropriate calibration standards across the mass range of interest.[4] |
| Peak splitting or broadening. | Contaminants in the sample or on the column; Unstable ionization conditions. | 1. Ensure proper sample preparation and column maintenance: Filter samples and regularly clean the column.[4] 2. Optimize ionization conditions: Adjust source parameters to achieve stable ionization.[4] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Brown Algae (Sargassum serratifolium) [17]
| Extraction Method | Total Yield (%) | Total Phenolic Content (mg GAE/g) | Total Antioxidant Capacity (mg TE/g) |
| Solid-Liquid Extraction (Methanol) | 5.6 | 10.2 | 5.8 |
| Supercritical Fluid Extraction (CO2 + Ethanol) | 3.5 | 8.5 | 4.2 |
| Pressurized Liquid Extraction (25°C) | 5.6 | 9.8 | 6.1 |
| Pressurized Liquid Extraction (100°C) | 14.7 | 12.1 | 11.5 |
GAE: Gallic Acid Equivalents; TE: Trolox Equivalents
Experimental Protocols
Protocol 1: General Handling and Storage of Unstable Marine Extracts
-
Extraction: Perform extractions at low temperatures (4°C or on ice). Use methods that minimize extraction time, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), if suitable for the target compound. For highly thermolabile compounds, Supercritical Fluid Extraction (SFE) is recommended.[7][12]
-
Solvent Removal: Evaporate solvents under reduced pressure at a low temperature (e.g., <30°C) using a rotary evaporator. For very sensitive compounds, lyophilization (freeze-drying) from a suitable solvent is preferred.
-
Storage: Store crude extracts and purified compounds at low temperatures (-20°C or preferably -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store in amber vials to protect from light.
-
Dissolution for Analysis: Dissolve samples in the appropriate solvent immediately before analysis to minimize time in solution.
Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Fractionation
This protocol is adapted for the cleanup of marine extracts prior to analysis.[13][14]
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the marine extract in a minimal amount of a suitable solvent and dilute with water.
-
Load the sample onto the equilibrated SPE cartridge.
-
-
Washing (Desalting):
-
Wash the cartridge with two column volumes of deionized water to remove salts and other highly polar impurities.
-
-
Elution:
-
Elute the compounds of interest with a suitable organic solvent or a gradient of increasing organic solvent concentration (e.g., methanol/water mixtures, followed by pure methanol, then a less polar solvent like dichloromethane).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected fractions at low temperature under reduced pressure.
-
Visualizations
References
- 1. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. geneticsmr.com [geneticsmr.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. youtube.com [youtube.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. gimitec.com [gimitec.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Solve the Problem of Ageing HPLC Columns - Hawach [hawachhplccolumn.com]
- 15. Analysis of Marine Biotoxins Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 17. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling of Anaerobic Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling of anaerobic samples.
Troubleshooting Guides
Issue: Poor or no growth of expected anaerobic microorganisms.
| Possible Cause | Troubleshooting Step |
| Oxygen Toxicity | - Verify Anaerobiosis: Check the anaerobic indicator within your jar or chamber. Methylene blue strips should be colorless, and resazurin indicators should be pink. If indicators show oxygen presence, troubleshoot the anaerobic system.[1] - Minimize Exposure: Handle all samples and media within an anaerobic chamber or use techniques that minimize air exposure, such as gassing with an oxygen-free gas mixture.[2] - Use Pre-Reduced Media: Ensure that all media used has been pre-reduced to remove dissolved oxygen.[3] |
| Inappropriate Sample Collection & Transport | - Review Collection Technique: Ensure samples are collected from the active site of infection, avoiding surface contaminants.[4] Aspirates are preferable to swabs.[5][6][7] - Check Transport System: Use an appropriate anaerobic transport medium (e.g., Cary-Blair, Amies).[7][8] Ensure the transport container was properly sealed and transported to the lab promptly.[9] - Maintain Temperature: Transport and store samples at room temperature unless specified otherwise, as refrigeration can be detrimental to some anaerobes.[4][5] |
| Suboptimal Culture Conditions | - Media Formulation: Verify that the culture medium contains the necessary nutrients and reducing agents (e.g., cysteine, thioglycollate) for the specific anaerobes being cultured.[10] - Incubation Time & Temperature: Ensure incubation is carried out at the optimal temperature for the target organisms and for a sufficient duration (often 48 hours or longer for slow-growing anaerobes).[4] |
Issue: Contamination with facultative anaerobes or aerobic microorganisms.
| Possible Cause | Troubleshooting Step |
| Contaminated Sample | - Aseptic Collection: Re-evaluate the sample collection procedure to ensure strict aseptic technique was followed to prevent contamination from surrounding environments or normal flora.[9][11] |
| Breach in Anaerobic Conditions | - Leaky Jar/Chamber: Inspect the seals and gaskets of your anaerobic jar or chamber for any signs of wear or damage that could allow oxygen to enter.[12] - Catalyst Inefficiency: Ensure the palladium catalyst in your anaerobic jar is fresh and active. Reactivate or replace it as needed.[12] |
| Contaminated Media or Reagents | - Sterility Check: Culture a sample of the media and reagents used to check for contamination. Always use sterile, pre-reduced media from a reliable source.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum time I can expose my anaerobic sample to air during processing?
A1: Exposure to air should be minimized as much as possible. Even brief exposure (a few minutes) can be lethal to some strict anaerobes.[13] Whenever possible, all manipulations should be performed in an anaerobic chamber. If a chamber is not available, work quickly and use techniques like gassing with nitrogen or another oxygen-free gas to protect the sample.
Q2: My anaerobic indicator strip is not turning colorless. What should I do?
A2: This indicates a failure to achieve or maintain anaerobic conditions.
-
Check the Seal: Ensure the anaerobic jar or chamber is sealed correctly.
-
Catalyst: The palladium catalyst may be inactive. It can be reactivated by heating in a dry-air oven. If it has been used multiple times, it may need to be replaced.[12]
-
Gas Generator: If using a gas-generating sachet, ensure it is not expired and has been activated correctly (e.g., by adding water if required).[1]
-
Leaks: Check for any cracks or damage to the jar or chamber.
Q3: Can I refrigerate my anaerobic samples for storage?
A3: Generally, refrigeration should be avoided for anaerobic samples as oxygen is more soluble in liquids at lower temperatures, and some anaerobes are sensitive to cold.[4][5] It is best to process samples as soon as possible. If short-term storage is necessary, keeping them at room temperature in an appropriate anaerobic transport medium is recommended.[5] However, for longer-term preservation of certain fastidious organisms, storage at 4°C may be better than at room temperature.[14]
Q4: What is the difference between an anaerobic chamber and an anaerobic jar?
A4: An anaerobic chamber is a large, enclosed workspace that allows for the manipulation of samples in a continuously anaerobic environment. It is ideal for extensive work with highly oxygen-sensitive organisms.[2] An anaerobic jar is a smaller, portable container that creates an anaerobic environment for the incubation of cultures. It is suitable for incubating a small number of plates or tubes.[1][12]
Data Presentation
Table 1: Comparison of Viability of Anaerobic Bacteria in Different Transport Systems at Room Temperature (24°C) and Refrigerated (4°C) over 96 hours.
| Organism | Transport System | Temperature | Mean Log Change in Viability (CFU/ml) after 96h |
| Mycoplasma hominis | Port-A-Cul | 24°C | -1.5 |
| Copan | 24°C | -3.0 | |
| Port-A-Cul | 4°C | -0.5 | |
| Copan | 4°C | -1.0 | |
| Prevotella bivia | Port-A-Cul | 24°C | -2.0 |
| Copan | 24°C | -4.5 | |
| Port-A-Cul | 4°C | -1.0 | |
| Copan | 4°C | -2.0 | |
| Porphyromonas asaccharolytica | Port-A-Cul | 24°C | -1.0 |
| Copan | 24°C | -2.5 | |
| Port-A-Cul | 4°C | Stable | |
| Copan | 4°C | Stable |
Data synthesized from a study comparing Port-A-Cul and Copan transport systems. The results indicate that for these organisms, viability is better maintained at 4°C, and the Port-A-Cul system showed less of a decrease in viability at 24°C compared to the Copan system.[14]
Table 2: Effect of Storage Temperature on the Recovery of Fastidious Anaerobes from Swabs.
| Organism | Transport System | Storage Temperature | Recovery after 24h | Recovery after 48h |
| Fusobacterium nucleatum | Venturi Transystem® | Room Temperature | 4-14% | Reduced |
| Venturi Transystem® | +4°C | 86-148% | Reduced | |
| Peptostreptococcus anaerobius | Venturi Transystem® | Room Temperature | 4-14% | Reduced |
| Venturi Transystem® | +4°C | 86-148% | Reduced |
This data suggests that for certain fastidious anaerobes, refrigerated temperatures significantly improve recovery rates within the first 24 hours of storage.[15]
Experimental Protocols
Protocol 1: Collection of Anaerobic Samples using a Syringe
-
Preparation: Disinfect the collection site with 70% alcohol.[11]
-
Aspiration: Aspirate the sample (e.g., pus from an abscess) into a sterile syringe.
-
Expel Air: Carefully expel any air bubbles from the syringe.
-
Transport:
-
Immediate Processing (within 10 minutes): Transport the syringe directly to the laboratory. Do not cap the needle; instead, carefully remove it and cap the syringe.[13]
-
Delayed Processing: Inject the sample into an anaerobic transport vial containing a pre-reduced medium.[6] Disinfect the rubber septum of the vial with alcohol before injection.[9]
-
-
Labeling: Clearly label the sample with the patient's information, source of the specimen, and date and time of collection.[11]
-
Storage: Keep the sample at room temperature. Do not refrigerate.[5][11]
Protocol 2: Use of an Anaerobic Jar (Gas-Generating Sachet Method)
-
Placement of Cultures: Place inoculated petri dishes or tubes inside the jar's rack.
-
Indicator Strip: Place an anaerobic indicator strip (e.g., methylene blue) in the jar so it is visible from the outside.
-
Gas Generation:
-
Open a gas-generating sachet. Some sachets require the addition of a specific volume of water to activate them.
-
Place the sachet inside the jar.
-
-
Sealing the Jar:
-
Ensure the rubber O-ring is properly seated in the lid.
-
Place the lid on the jar and secure it with the clamp, ensuring a tight seal.
-
-
Incubation: Place the jar in an incubator at the appropriate temperature for the microorganisms being cultured.
-
Monitoring: After a few hours, check for condensation on the inside of the jar, which indicates the catalyst is working. The indicator strip should become colorless within 4-12 hours. If the strip remains colored, the jar is not anaerobic, and the setup should be troubleshooted.
Protocol 3: Preparation of Pre-Reduced Anaerobically Sterilized (PRAS) Liquid Media
-
Media Preparation: Prepare the desired culture medium, but do not add the reducing agents yet.
-
Oxygen Purging: While heating the medium to near boiling, bubble an oxygen-free gas (e.g., 80% N₂, 10% CO₂, 10% H₂) through it using a gassing cannula. This step removes dissolved oxygen.[3][16]
-
Dispensing and Sealing: While still gassing, dispense the medium into culture tubes or bottles and seal them with butyl rubber stoppers.[3]
-
Autoclaving: Autoclave the sealed containers. The heat further helps to remove any remaining traces of oxygen.[3]
-
Addition of Reducing Agents: After the media has cooled, aseptically add a sterile, anoxic solution of a reducing agent (e.g., cysteine-HCl) via a syringe.[3] The resazurin indicator in the medium should turn from pink to colorless, confirming a low redox potential.[3]
-
Storage: Store the prepared PRAS media in the dark at room temperature.[16]
Visualizations
Caption: A typical workflow for anaerobic sample handling.
Caption: A troubleshooting decision tree for poor anaerobic growth.
References
- 1. pharmajia.com [pharmajia.com]
- 2. Microbiology - Using the Anaerobic Chamber [rothlab.ucdavis.edu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Anaerobic Culture Submission Guidelines - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 6. Microbiology Specimen Collection and Transport [healthcare.uiowa.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of storage temperature, storage time, and Cary-Blair transport medium on the stability of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. albertahealthservices.ca [albertahealthservices.ca]
- 10. Anaerobic Transport Medium - ATM and ATMSP - Anaerobe Systems [anaerobesystems.com]
- 11. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 12. QUALITY ASSUARANCE: SOP for operation of anerobic jar [pharmaqualityassuarance.blogspot.com]
- 13. scribd.com [scribd.com]
- 14. Quantitative Survival of Aerobic and Anaerobic Microorganisms in Port-A-Cul and Copan Transport Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. copanusa.com [copanusa.com]
- 16. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Strategies to Minimize Degradation of Tunichrome B-1 in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tunichrome B-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this highly labile compound in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and losing activity?
A1: this compound is extremely sensitive to oxidation, which is the primary cause of its degradation.[1][2][3] The catechol groups within its structure are highly susceptible to oxidation, leading to the formation of quinones and subsequent polymerization, which results in a color change (typically to a brownish hue) and loss of biological activity. This process is accelerated by the presence of oxygen, alkaline pH, and exposure to light and elevated temperatures.
Q2: What is the primary degradation pathway for this compound?
A2: The main degradation pathway is the oxidation of its catechol moieties. This can occur non-enzymatically in the presence of oxygen and is particularly rapid in mild alkaline conditions (pH 7.5 and above).[1] The oxidation process can lead to the formation of semiquinone radicals and superoxide anions, which can then lead to the formation of dimers and other oligomeric products.[1]
Q3: How can I visually assess the degradation of my this compound solution?
A3: A freshly prepared solution of pure this compound should be a bright yellow color. A visual color change towards orange, brown, or black is a qualitative indicator of significant degradation. However, for quantitative assessment, spectroscopic or chromatographic methods are recommended.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution Upon Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Exposure | Prepare all solutions and handle this compound under strictly anaerobic conditions. Use a glovebox or a Schlenk line with an inert atmosphere (argon or nitrogen). | The yellow color of the solution should be maintained for a longer period. |
| Inappropriate Solvent | Use deoxygenated, high-purity solvents. For aqueous solutions, use freshly prepared buffers that have been thoroughly degassed. | Reduced rate of degradation by minimizing dissolved oxygen. |
| Contaminated Glassware | Use acid-washed and thoroughly dried glassware to remove any trace metal contaminants that can catalyze oxidation. | Prevention of metal-catalyzed oxidation of this compound. |
Issue 2: Gradual Loss of Activity During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Storage Temperature | Store this compound solutions at low temperatures, preferably at -80°C, to slow down the degradation kinetics. Avoid repeated freeze-thaw cycles. | Enhanced long-term stability and retention of biological activity. |
| Incorrect pH of the Solution | Maintain a slightly acidic pH (e.g., pH 4-6) for your this compound solution. The compound is known to be more stable in acidic conditions. | Slower degradation rate by minimizing base-catalyzed oxidation. |
| Lack of Antioxidants | Add an antioxidant to the solution. Ascorbic acid (Vitamin C) is a commonly used antioxidant for catechol-containing compounds.[4][5] | The antioxidant will preferentially be oxidized, thereby protecting this compound. |
Quantitative Data on Stability
While specific quantitative data for this compound degradation is scarce in the literature due to its extreme instability, the following table provides general stability guidelines based on studies of catechol-containing compounds.
| Parameter | Condition | Relative Stability | Recommendation |
| pH | Acidic (pH < 6) | High | Maintain solutions at a slightly acidic pH. |
| Neutral (pH 7) | Moderate | Use with caution, for short-term experiments only. | |
| Alkaline (pH > 7.5) | Very Low | Avoid alkaline conditions.[1] | |
| Temperature | -80°C | High | Recommended for long-term storage. |
| -20°C | Moderate | Suitable for short to medium-term storage. | |
| 4°C | Low | For immediate or very short-term use only. | |
| Room Temperature | Very Low | Not recommended for storage. | |
| Atmosphere | Anaerobic (Inert Gas) | High | Essential for all handling and storage. |
| Aerobic (Air) | Very Low | Strict avoidance is necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Degassed, sterile buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Ascorbic acid (optional, final concentration 0.1-1 mM)
-
Anaerobic glovebox or Schlenk line
-
Sterile, acid-washed glassware
-
-
Procedure:
-
Place the lyophilized this compound, buffer, and all necessary equipment inside the anaerobic chamber.
-
Allow the atmosphere in the glovebox to fully equilibrate to anaerobic conditions.
-
Dissolve the desired amount of this compound in the degassed buffer to the target concentration.
-
If using an antioxidant, add the appropriate volume of a degassed ascorbic acid stock solution.
-
Gently mix the solution until the this compound is fully dissolved. Avoid vigorous vortexing to minimize the introduction of any residual oxygen.
-
Aliquot the solution into pre-chilled, amber vials, flush the headspace with inert gas, and seal tightly.
-
Immediately store the aliquots at -80°C.
-
Protocol 2: Monitoring this compound Degradation by UV-Vis Spectroscopy
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a fresh solution of this compound in a suitable, degassed buffer within an anaerobic environment.
-
Immediately measure the initial UV-Vis spectrum (scan from 200-600 nm). This compound has characteristic absorption peaks.
-
Incubate the solution under the desired experimental conditions (e.g., different temperatures, pH, or in the presence of air).
-
At regular time intervals, take an aliquot of the solution (while maintaining anaerobic conditions as much as possible for the stock) and record its UV-Vis spectrum.
-
Degradation can be monitored by the decrease in the absorbance of the characteristic this compound peaks and the appearance of new peaks or a general increase in absorbance at longer wavelengths, indicating the formation of polymeric degradation products.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preparing stabilized this compound solutions.
References
- 1. Oxidative transformation of a tunichrome model compound provides new insight into the crosslinking and defense reaction of tunichromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Tunicate Blood Pigments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for tunicate blood pigments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of blood pigments found in tunicates?
A1: Tunicates possess two primary types of blood pigments:
-
Vanadium-associated pigments: These include vanadium-binding proteins known as vanabins (or hemovanadins) found within specialized blood cells called vanadocytes. These cells can concentrate vanadium to levels millions of times higher than in seawater.[1]
-
Tunichromes: These are a class of organic, hydroxy-Dopa-containing peptides that are bright yellow.[2][3][4] They are extremely labile and readily oxidized, necessitating anaerobic extraction conditions.[2][3]
Q2: Why are tunicate blood pigments of interest to researchers?
A2: Tunicate blood pigments are investigated for a variety of potential applications due to their unique chemical properties. Tunichromes, for instance, are potent reducing agents and may play a role in metal sequestration and defense mechanisms. The vanadium-accumulating properties of some tunicates are also of interest for understanding metal ion transport and storage in biological systems.
Q3: What are the major challenges in extracting tunicate blood pigments?
A3: The primary challenges include:
-
Lability of Pigments: Tunichromes are highly susceptible to oxidation and degradation in the presence of air and light.[2][3]
-
Cell Lysis and Pigment Release: Efficiently lysing the correct blood cells (vanadocytes) to release the pigments without causing degradation is critical.
-
Purity: Separating the pigments of interest from other cellular components and plasma proteins can be complex.
-
Low Abundance: The concentration of specific pigments can be low, requiring large amounts of tunicate biomass for extraction.
Q4: What are the critical first steps in any tunicate blood pigment extraction protocol?
A4: The initial steps are crucial for a successful extraction:
-
Hemolymph Collection: Rapid and clean collection of hemolymph is necessary to prevent contamination and clotting.
-
Cell Separation: Separating the blood cells from the plasma is a key step, often achieved through centrifugation.
-
Anaerobic Conditions: For tunichromes, all subsequent steps must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
Troubleshooting Guides
Problem 1: Low Pigment Yield
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Optimize the lysis buffer composition and incubation time. Consider mechanical disruption methods like sonication or homogenization on ice, but be cautious of heat generation. |
| Pigment Degradation during Extraction | For tunichromes, ensure strict anaerobic conditions throughout the entire procedure. For all pigments, work quickly and at low temperatures (0-4°C) to minimize enzymatic degradation.[6] The addition of antioxidants to the extraction buffer may also be beneficial.[7][8][9][10] |
| Incorrect Tunicate Species or Age | Pigment concentration can vary significantly between tunicate species and with the age and condition of the animal. Ensure you are using a species known to be rich in the pigment of interest. |
| Incomplete Pigment Solubilization | Experiment with different extraction solvents or solvent combinations with varying polarities to ensure complete solubilization of the target pigment. |
Problem 2: Pigment Degradation (Color Change or Loss of Activity)
| Possible Cause | Suggested Solution |
| Oxidation | For oxygen-sensitive pigments like tunichromes, deoxygenate all buffers and solvents by sparging with an inert gas (e.g., argon) for at least 30 minutes prior to use. Perform all steps in a glove box or under a constant stream of inert gas.[5] |
| Exposure to Light | Protect the sample from light at all stages by using amber-colored tubes and covering equipment with aluminum foil.[6] |
| Enzymatic Activity | Work at low temperatures (0-4°C) and consider adding protease inhibitors to the extraction buffer to prevent enzymatic degradation of protein-based pigments. |
| Incorrect pH | The stability of many pigments is pH-dependent. Maintain the pH of your buffers within the known stability range for your pigment of interest. |
Problem 3: Poor Chromatographic Separation
| Possible Cause | Suggested Solution |
| Column Overloading | Reduce the amount of crude extract loaded onto the chromatography column. |
| Inappropriate Stationary or Mobile Phase | Consult literature for appropriate column resins (e.g., Sephadex, ion exchange) and solvent systems for your target pigment.[11] A gradient elution may be necessary to separate complex mixtures. |
| Air Bubbles in the Column or Tubing | Degas all solvents thoroughly before use.[12] Purge the HPLC system to remove any trapped air bubbles.[12] |
| Contaminated Column or Guard Column | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[12] |
Experimental Protocols
Protocol 1: General Extraction of Tunicate Blood Pigments (Aqueous/Organic Partitioning)
This protocol provides a general framework for the initial extraction and partitioning of pigments. For tunichrome extraction, all steps must be performed under strict anaerobic conditions.
-
Hemolymph Collection:
-
Carefully collect hemolymph from the tunicate into pre-chilled tubes containing an anticoagulant (e.g., 10% sodium citrate).
-
Keep the hemolymph on ice.
-
-
Cell Pellet Collection:
-
Centrifuge the hemolymph at 2,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant (plasma).
-
The resulting pellet contains the tunicate blood cells.
-
-
Cell Lysis and Initial Extraction:
-
Resuspend the cell pellet in 5 volumes of ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 1% Triton X-100 and protease inhibitors).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude pigment extract.
-
-
Solvent Partitioning:
-
Transfer the crude extract to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Gently mix the two phases and then allow them to separate.
-
Collect the aqueous and organic phases separately. The pigment of interest will partition into the phase based on its polarity.
-
-
Concentration:
-
Concentrate the desired phase using a rotary evaporator under reduced pressure at a low temperature (<30°C).
-
Protocol 2: Isolation of Vanadocytes by Density Gradient Centrifugation
This protocol is adapted from methods for separating blood cells and can be optimized for isolating vanadium-containing cells (vanadocytes).[13][14][15][16][17][18][19][20][21]
-
Prepare Density Gradient Medium:
-
Prepare solutions of different densities using a gradient medium such as Percoll™ or Ficoll-Paque™. For example, prepare 30%, 40%, 50%, and 60% solutions by diluting the stock medium with an appropriate buffer (e.g., phosphate-buffered saline).
-
-
Create the Gradient:
-
Carefully layer the different density solutions in a centrifuge tube, starting with the highest density at the bottom.
-
-
Load Cell Suspension:
-
Gently layer the tunicate blood cell suspension on top of the gradient.
-
-
Centrifugation:
-
Centrifuge the gradient at 400-800 x g for 30-40 minutes at 4°C with the brake off.
-
-
Collect Cell Fractions:
-
Carefully aspirate the distinct cell layers that have formed at the interfaces of the different density solutions. Vanadocytes are typically dense and will be found in the lower fractions.
-
-
Washing:
-
Wash the collected cell fractions with buffer and centrifuge to pellet the cells, removing the gradient medium.
-
Data Presentation
Table 1: Illustrative Comparison of Pigment Yield from Different Extraction Solvents
| Solvent System | Pigment Type | Relative Yield (%) | Purity (A280/Amax) |
| Methanol | Tunichrome-like | 65 | 1.2 |
| Ethanol | Tunichrome-like | 75 | 1.1 |
| Acetone | Tunichrome-like | 50 | 1.5 |
| Ethyl Acetate | Vanadium-associated | 40 | 2.0 |
| Dichloromethane | Vanadium-associated | 55 | 1.8 |
Note: This data is for illustrative purposes to demonstrate how to present comparative data. Actual yields and purity will vary depending on the tunicate species, extraction method, and specific pigment.
Table 2: Vanadium Content in Different Tunicate Tissues
| Tunicate Species | Tissue | Vanadium Concentration (ppm dry weight) |
| Phallusia nigra | Blood | ~1886 |
| Phallusia nigra | Internal Tissues | ~2280 |
| Phallusia nigra | Tunic Surface | ~871 |
Source: Adapted from studies on Phallusia nigra.[22]
Mandatory Visualizations
Caption: General workflow for the extraction and purification of tunicate blood pigments.
Caption: A representative melanin synthesis pathway in marine invertebrates.[23][24][25]
References
- 1. Hemocyanins of Muricidae: New ‘Insights’ Unravel an Additional Highly Hydrophilic 800 kDa Mass Within the Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of tunichrome B-1, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme-Assisted Discovery of Antioxidant Peptides from Edible Marine Invertebrates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Antioxidant Active Substances from Marine Biota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. encodeproject.org [encodeproject.org]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. A rapid single centrifugation step method for the separation of erythrocytes, granulocytes and mononuclear cells on continuous density gradients of Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sanguinebio.com [sanguinebio.com]
- 21. Applications of Percoll In Blood Cells [sigmaaldrich.com]
- 22. repository.uncw.edu [repository.uncw.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Tunichromes in HPLC Analysis
Welcome to the technical support center for the HPLC analysis of tunichromes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing tunichromes by HPLC?
The primary challenge in analyzing tunichromes is their inherent instability. Tunichromes are highly reducing compounds and are extremely sensitive to oxidation, which can lead to sample degradation and poor chromatographic results.[1][2] Therefore, all sample handling and chromatographic steps should ideally be performed under anaerobic conditions to prevent oxidation.[1][2] Another challenge is their potential to interact with metallic components of the HPLC system, which can be mitigated by using a biocompatible system with titanium or PEEK fittings and tubing.
Q2: Which HPLC mode is best suited for tunichrome separation?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective technique for the separation of peptides and other small molecules, making it a suitable choice for tunichrome analysis.[3][4][5] Ion-pair reversed-phase HPLC (IP-RP-HPLC) has also been specifically mentioned for the isolation and purification of tunichromes.[6] The choice between these will depend on the specific tunichrome analogues being analyzed and the desired resolution.
Q3: What type of column is recommended for tunichrome analysis?
For RP-HPLC, a C18 column is a standard choice and a good starting point for method development for peptide-like molecules such as tunichromes. These columns provide excellent hydrophobic separation capabilities.
Q4: How can I improve the resolution of closely eluting tunichrome peaks?
Optimizing the mobile phase composition is a powerful way to improve resolution. This can involve adjusting the organic modifier (e.g., acetonitrile or methanol) concentration, the pH of the aqueous phase, and the concentration of the ion-pairing agent (if using IP-RP-HPLC). Gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective than isocratic elution for separating complex mixtures of compounds with varying polarities.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of tunichromes.
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Sample Degradation: Tunichromes are prone to oxidation. | - Prepare samples and mobile phases fresh daily. - Degas all solvents thoroughly. - If possible, work in an anaerobic chamber or glove box. - Use amber vials to protect samples from light. |
| Poor Sample Recovery: The tunichromes may not have been efficiently extracted from the source material. | - Optimize the extraction protocol. Ensure complete cell lysis and efficient extraction of the compounds. | |
| Broad Peaks | Column Overload: Injecting too much sample can lead to peak broadening. | - Reduce the injection volume or dilute the sample. |
| Extra-column Volume: Excessive tubing length or large-volume fittings can cause band broadening. | - Use tubing with a smaller internal diameter and shorter lengths where possible. - Ensure all fittings are properly connected to minimize dead volume. | |
| Poor Column Efficiency: The column may be old or contaminated. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Peak Tailing | Secondary Interactions: The acidic nature of tunichromes may lead to interactions with active sites on the silica support of the column. | - Add a competing base to the mobile phase. - Use a base-deactivated column. - Adjust the mobile phase pH. |
| Column Contamination: Strongly retained compounds from previous injections can elute slowly, causing tailing of subsequent peaks. | - Implement a robust column washing protocol between runs. | |
| Peak Fronting | Sample Overload: High concentrations of the analyte can lead to non-linear adsorption on the column. | - Dilute the sample. |
| Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Co-elution of Isomers or Analogs: The sample may contain multiple closely related tunichrome species. | - Optimize the gradient to improve separation. - Try a different column chemistry (e.g., a different stationary phase). |
| Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. | - Replace the column. | |
| Partially Clogged Frit: A blockage in the column inlet frit can lead to uneven flow. | - Reverse flush the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline. | - Use high-purity HPLC-grade solvents. - Filter and degas all mobile phases before use. |
| Detector Issues: Air bubbles in the detector cell or a failing lamp can cause baseline problems. | - Purge the detector to remove air bubbles. - Check the detector lamp status and replace if necessary. | |
| UV Degradation: High-intensity UV light in the detector can sometimes cause degradation of sensitive compounds, leading to artifacts.[7] | - If using HPLC-UV-MS, be aware of potential artifacts generated in the UV detector.[7] |
Experimental Protocols
General Protocol for Reverse-Phase HPLC of Tunichromes
This protocol provides a starting point for developing a method for tunichrome analysis. Optimization will be required based on the specific tunichrome analogues and the available instrumentation.
1. Sample Preparation (Anaerobic Conditions Recommended)
-
Extraction: Extract tunichromes from tunicate blood cells using an appropriate solvent (e.g., methanol/water with a small amount of acid to aid in extraction and stability). Perform all steps on ice and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Centrifugation: Centrifuge the extract to pellet cellular debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B (hold)
-
45-50 min: 95-5% B (linear gradient)
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/Vis at 280 nm and 330 nm (tunichromes are known to have absorbance in this region)[8]
-
Injection Volume: 10-20 µL
Table 1: Mobile Phase Optimization Strategies
| Parameter | Adjustment | Expected Outcome on Resolution |
| Organic Modifier (Acetonitrile/Methanol) | Increase % | Decreased retention time, may decrease resolution of early eluting peaks. |
| Decrease % | Increased retention time, may improve resolution of early eluting peaks. | |
| Ion-Pairing Agent (e.g., TFA) | Increase Concentration | May improve peak shape for acidic compounds. |
| Decrease Concentration | May decrease retention and alter selectivity. | |
| pH | Adjust pH further from pKa | Improved peak shape and stability. |
| Gradient Slope | Steeper Gradient | Shorter analysis time, but may decrease resolution. |
| Shallower Gradient | Longer analysis time, but can significantly improve resolution of complex mixtures. |
Visualizations
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 6. Application of HPLC to measure vanadium in environmental, biological and clinical matrices - Arabian Journal of Chemistry [arabjchem.org]
- 7. HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
Validation & Comparative
A Comparative Analysis of Tunichrome B-1 and Other Tunichromes in Vanadium Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tunichrome B-1 and other known tunichromes concerning their ability to bind vanadium. The information presented herein is curated from experimental data to offer an objective overview for research and development applications.
Tunichromes are a class of polyphenolic, nitrogen-rich compounds found in the blood cells (vanadocytes) of certain marine ascidians (sea squirts). These molecules are believed to play a crucial role in the remarkable ability of these organisms to accumulate and reduce vanadium from seawater. The binding of vanadium by tunichromes is a key step in this process, making the comparative analysis of different tunichromes' binding affinities a subject of significant scientific interest.
Structural Comparison of Tunichromes
The capacity of a tunichrome to bind vanadium is intrinsically linked to its molecular structure. The presence of multiple catechol or pyrogallol groups provides the necessary coordination sites for metal chelation. Below is a comparison of the known structures of this compound and other significant tunichromes.
| Tunichrome | Originating Species | Key Structural Features |
| This compound | Ascidia nigra | A complex structure derived from three 3,4,5-trihydroxy-L-phenylalanine (TOPA) residues linked to a central nitrogen-containing core. It possesses multiple pyrogallol groups, which are potent metal-chelating moieties. |
| Tunichrome An-1 | Ascidia nigra | A trimer of N-acetyldehydro-3,4-dihydroxyphenylalanine. It contains catechol groups available for vanadium binding. |
| Tunichrome An-2 | Ascidia nigra | A dimer of N-acetyldehydro-3,4-dihydroxyphenylalanine. Structurally simpler than An-1, with fewer potential binding sites. |
| Tunichrome An-3 | Ascidia nigra | A monomer of N-acetyldehydro-3,4-dihydroxyphenylalanine. The basic building block of An-1 and An-2. |
| Tunichrome Mm-1 | Molgula manhattensis | A macrocyclic compound containing two 3,4-dihydroxy-L-phenylalanine (DOPA) residues. The macrocyclic structure may influence its binding properties. |
| Tunichrome Mm-2 | Molgula manhattensis | A linear peptide containing a single DOPA residue. |
Vanadium Binding: A Qualitative Comparison
Direct quantitative comparisons of the vanadium binding affinities (i.e., stability constants) for this compound versus other tunichromes are not extensively documented in publicly available literature. However, based on their structural characteristics and reported reactivity, a qualitative comparison can be inferred.
This compound , with its multiple pyrogallol groups, is considered a highly effective ligand for vanadium.[1][2] The arrangement of these hydroxyl groups in close proximity creates a strong chelation environment, favoring the binding of vanadium ions. In vitro studies have demonstrated that tunichromes, in general, are capable of reducing pentavalent vanadium (V(V)), the form predominantly found in seawater, to lower oxidation states such as V(IV) and V(III), which are then complexed.[3]
Tunichromes An-1, An-2, and An-3 from Ascidia nigra also possess catechol moieties capable of binding vanadium. The multimeric nature of An-1 and An-2 suggests a higher potential for vanadium chelation compared to the monomeric An-3, due to a greater number of available binding sites.
Tunichromes Mm-1 and Mm-2 from the iron-accumulating tunicate Molgula manhattensis have also been studied for their metal-binding properties. While their primary role in this species might be related to iron, their DOPA residues indicate a capacity for vanadium binding as well.
It is important to note that in some ascidian species, the majority of vanadium is found in different blood cell types (signet ring cells) than where free tunichromes are predominantly located (morula cells).[4][5] This suggests a complex biological system where tunichromes might be involved in the initial reduction and chelation of vanadium, followed by transport and storage involving other molecules, such as vanabins.
Experimental Protocols for Studying Tunichrome-Vanadium Binding
The investigation of vanadium binding by tunichromes involves a multi-step experimental process, from the isolation of these delicate compounds to the characterization of their metal complexes.
1. Isolation and Purification of Tunichromes
The isolation of tunichromes is a challenging task due to their instability and susceptibility to oxidation. The following is a generalized protocol based on methods described in the literature.[6][7]
-
Collection of Blood Cells: Blood is collected from ascidians and centrifuged to pellet the blood cells.
-
Lysis and Extraction: The cells are lysed in an anaerobic environment (e.g., under an argon atmosphere) using a suitable buffer. The lysate is then extracted with organic solvents to separate the tunichromes.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography, such as size-exclusion and reverse-phase high-performance liquid chromatography (HPLC), to isolate individual tunichromes. All steps must be performed under anaerobic and light-protected conditions to prevent degradation.
2. Spectrophotometric Titration for Binding Stoichiometry and Affinity
Spectrophotometry is a widely used technique to determine the binding stoichiometry and, in some cases, the stability constants of metal-ligand complexes.[8]
-
Preparation of Solutions: Stock solutions of the purified tunichrome and a vanadium salt (e.g., VOSO₄ for V(IV) or NaVO₃ for V(V)) are prepared in a suitable buffer at a specific pH.
-
Titration: A solution of the tunichrome of known concentration is titrated with increasing amounts of the vanadium solution.
-
Data Acquisition: The absorbance spectrum of the solution is recorded after each addition of vanadium. Changes in the absorbance at specific wavelengths, corresponding to the formation of the tunichrome-vanadium complex, are monitored.
-
Data Analysis: The data can be analyzed using methods like the mole-ratio method or Job's plot to determine the stoichiometry of the complex.[8] By fitting the titration curve to appropriate binding models, the stability constant (K) can be estimated.
3. Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Vanadium Complexes
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as V(IV) complexes.[9][10]
-
Sample Preparation: A solution of the tunichrome is mixed with a V(IV) salt in a quartz EPR tube and flash-frozen in liquid nitrogen to create a glass.
-
Data Acquisition: The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K).
-
Spectral Analysis: The resulting spectrum provides information about the coordination environment of the vanadium ion, including the number and type of coordinating atoms and the geometry of the complex. The hyperfine coupling constants and g-values are key parameters obtained from the analysis.
4. Colorimetric Assay for Vanadium(III) Detection
Since tunichromes can reduce vanadium to the V(III) state, a specific assay for this oxidation state is valuable.
-
Reagent Preparation: A colorimetric reagent that specifically reacts with V(III) is prepared.
-
Assay: The tunichrome-vanadium reaction mixture is incubated, and then the colorimetric reagent is added.
-
Measurement: The absorbance of the solution is measured at the specific wavelength for the colored product. The concentration of V(III) can be determined by comparison to a standard curve.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comparative analysis of vanadium binding by different tunichromes.
Conclusion
While this compound is structurally one of the most complex tunichromes identified, suggesting a high potential for vanadium binding, a definitive quantitative ranking of its binding affinity against other tunichromes requires further dedicated experimental investigation. The polyphenolic nature of all tunichromes provides them with the ability to both reduce and chelate vanadium ions. The methodologies outlined in this guide provide a framework for conducting such comparative studies, which are essential for a deeper understanding of the unique biological role of these fascinating marine natural products and for their potential applications in bioremediation and drug development.
References
- 1. nemi.gov [nemi.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. jetir.org [jetir.org]
- 5. Distribution of tunichrome and vanadium in sea squirt blood cells sorted by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
- 7. nemi.gov [nemi.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Tunichrome B-1 and Other Metal Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metal chelator Tunichrome B-1 with other prominent alternatives. The following analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Metal chelators are molecules that can form multiple bonds to a single metal ion, effectively "grabbing" and sequestering it. This property is crucial in various biological and therapeutic contexts, from managing metal overload disorders to combating oxidative stress and neurodegenerative diseases. This guide focuses on this compound, a fascinating natural product, and compares its characteristics with established metal chelators: Deferoxamine, Deferiprone, Deferasirox, EDTA, and Clioquinol.
Introduction to the Chelators
This compound is a member of a family of yellow-green blood pigments found in certain marine animals called tunicates, or sea squirts[1][2]. These organisms are known for their extraordinary ability to accumulate vanadium from seawater, and tunichromes are believed to play a role in this process[2][3][4]. Structurally, tunichromes are small peptides with multiple catechol and pyrogallol groups, which are responsible for their metal-chelating and reducing properties[2][4].
Deferoxamine (DFO) is a bacterial siderophore, a small, high-affinity iron-chelating compound produced by bacteria to scavenge iron from their environment. It is a hexadentate ligand, meaning it can form six bonds with a single iron ion, creating a very stable complex that can be excreted from the body[5][6]. It is a first-line treatment for acute iron poisoning and chronic iron overload[5][6].
Deferiprone (DFP) is an orally active bidentate chelator, meaning it forms two bonds with an iron ion. Three molecules of deferiprone are required to fully bind a single iron(III) ion[7][8]. It is used in the treatment of iron overload, particularly in thalassemia major[9].
Deferasirox (DFX) is another orally active tridentate iron chelator, requiring two molecules to bind one iron(III) ion[10][11][12]. It is also used for the management of chronic iron overload from blood transfusions[11][12].
Ethylenediaminetetraacetic acid (EDTA) is a synthetic hexadentate chelating agent that can bind a wide variety of divalent and trivalent metal ions[13]. Its non-specificity makes it useful in a range of applications, from treating heavy metal poisoning to being an additive in food and a component in laboratory buffers to inactivate metal-dependent enzymes[13][].
Clioquinol (CQ) is an 8-hydroxyquinoline derivative with antifungal and antiprotozoal properties[1][15]. It has gained renewed interest for its ability to chelate and redistribute metal ions like copper, zinc, and iron, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease[16][17].
Quantitative Comparison of Metal Chelation
The efficacy of a metal chelator is primarily determined by its affinity for specific metal ions, which is quantified by the stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following tables summarize the available stability constants for the selected chelators with various physiologically relevant metal ions.
Table 1: Stability Constants (log K or log β) of Iron(III) Chelators
| Metal Ion | This compound | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Fe(III) | High affinity (qualitative)[2][4] | 30.6 (log K1)[18] | 35 (log β3)[7] | ~37 (theoretical)[19] |
| Cu(II) | Data not available | 14.1 (log K1)[18] | 10.5 (log K1)[20] | 1:1 complex formed[21] |
| Zn(II) | Data not available | 11.1 (log K1)[18] | 7.1 (log K1)[20] | Data not available |
Note: Direct quantitative comparison for this compound is limited due to a lack of published stability constants for metals other than vanadium.
Table 2: Stability Constants (log K) of Broad-Spectrum and Specialized Chelators
| Metal Ion | EDTA | Clioquinol |
| Fe(III) | 25.1 | Data not available |
| Fe(II) | 14.3 | Data not available |
| Cu(II) | 18.8 | 1:2 complex formed[22] |
| Zn(II) | 16.5 | 1:2 complex formed[22] |
| Ca(II) | 10.7 | Data not available |
| Mg(II) | 8.7 | Data not available |
(Data for EDTA sourced from IUPAC databases and critical reviews)[23]
Experimental Protocols
Objective comparison of metal chelators requires standardized experimental protocols. Below are methodologies for key assays.
Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)
This spectrophotometric assay determines the iron-chelating ability of a compound.
Principle: Ferrozine is a colorimetric reagent that forms a stable, magenta-colored complex with Fe²⁺ ions. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in the magenta color. The degree of color reduction is proportional to the chelating capacity of the sample.
-
Reagents:
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Sample solution (at various concentrations)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
To a 96-well plate, add 50 µL of the sample solution.
-
Add 50 µL of FeCl₂ solution to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of ferrozine solution to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation: The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of the sample.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity.
Protocol: [26]
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Sample solution (at various concentrations)
-
Methanol
-
-
Procedure:
-
To 2 mL of DPPH solution, add 1 mL of the sample solution.
-
Shake the mixture and incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm against a blank (methanol).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
ABTS Radical Cation Decolorization Assay (Antioxidant Activity)
This is another common assay to determine the antioxidant capacity of a substance.
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺) is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color. The extent of decolorization is proportional to the antioxidant activity.
Protocol: [24]
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Sample solution (at various concentrations)
-
Phosphate buffered saline (PBS, pH 7.4)
-
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
To 1 mL of the diluted ABTS•⁺ solution, add 10 µL of the sample solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample.
Signaling Pathways and Experimental Workflows
Metal chelators exert their biological effects by modulating various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a general workflow for comparing chelators.
Conclusion
The selection of an appropriate metal chelator is highly dependent on the specific application, considering factors such as the target metal ion, the desired cellular location of action (intracellular vs. extracellular), and the potential for side effects.
-
This compound represents a compelling natural product with potent vanadium binding and likely strong reducing and antioxidant properties. However, a lack of comprehensive quantitative data on its affinity for other biologically relevant metals currently limits its direct comparison and potential therapeutic development. Further research is warranted to fully elucidate its metal-binding profile and mechanism of action.
-
Deferoxamine, Deferiprone, and Deferasirox are clinically established iron chelators with well-characterized efficacy and safety profiles for treating iron overload conditions. Their differences in administration route, denticity, and cellular permeability allow for tailored therapeutic approaches.
-
EDTA remains a versatile, broad-spectrum chelator, invaluable in contexts where non-specific metal sequestration is required.
-
Clioquinol highlights a promising therapeutic strategy for neurodegenerative diseases, where the targeted modulation of metal ion homeostasis, rather than bulk removal, may be beneficial.
This guide provides a foundational comparison to aid researchers in their exploration and application of metal chelators. The provided experimental protocols and workflow diagrams offer a starting point for the systematic evaluation of novel and existing chelating agents.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Deferoxamine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. youtube.com [youtube.com]
- 7. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Thalassemia - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Deferasirox used for? [synapse.patsnap.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. genscript.com [genscript.com]
- 15. Clioquinol | Antifungal | Mitophagy | Antibiotic | TargetMol [targetmol.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iupac.org [iupac.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Deferiprone | HCV Protease | Ferroptosis | UGT | TargetMol [targetmol.com]
- 26. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tunichrome B-1 in Vanadium Reduction: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tunichrome B-1's performance in vanadium reduction against alternative biological mechanisms. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
The remarkable ability of some ascidians (sea squirts) to accumulate vanadium to concentrations up to 10 million times that of seawater has long intrigued scientists. This process involves the reduction of vanadate (V(V)), the prevalent form of vanadium in seawater, to the lower oxidation states of V(IV) and V(III) within specialized blood cells called vanadocytes. Tunichromes, a family of small polyphenolic peptides, have been identified as key players in this biological phenomenon. This compound, isolated from the ascidian Ascidia nigra, was the first of these compounds to be characterized and is believed to act as a potent reducing agent for vanadium.[1] However, definitive in vivo proof of its role remains elusive, and several alternative mechanisms have been proposed.
This guide compares the existing evidence for the role of this compound in vanadium reduction with other potential biological pathways, including the action of vanadium-binding proteins (Vanabins), NADPH-dependent enzymatic reduction, and the contribution of symbiotic bacteria.
Comparative Performance of Vanadium Reducing Agents
The following table summarizes the key characteristics and experimental findings for this compound and its proposed alternatives in the reduction of vanadium.
| Feature | This compound | Vanabins (e.g., Vanabin2) | NADPH-Dependent Reduction | Symbiotic Bacteria |
| Mechanism of Action | Direct reduction of V(V) to V(IV) and V(III) through its polyphenolic groups.[2] | Acts as a vanadium reductase, facilitating the reduction of V(V) to V(IV) in a cascade involving NADPH, glutathione reductase, and glutathione.[3][4] | Direct enzymatic or non-enzymatic reduction of V(V) to V(IV) by NADPH, followed by further reduction to V(III) by other cellular reductants like cysteine methyl ester.[5] | Bacterial enzymes, such as nitrate reductases, may be involved in the respiratory reduction of V(V). Some bacteria may also couple anaerobic methane oxidation to vanadium reduction.[6] |
| Stoichiometry of Vanadium Interaction | Forms complexes with vanadium, but specific in vivo stoichiometry with V(III) is not definitively established. | Recombinant Vanabin1 and Vanabin2 can bind 10 and 20 V(IV) ions, respectively.[7] | Not directly applicable as it involves a cascade of enzymatic reactions. | Not well characterized. |
| Redox Potential | Not explicitly determined, but capable of reducing V(V) to V(III) at neutral pH. | The overall redox cascade is linked to the NADPH/NADP+ couple, but the specific potential of Vanabins is not reported. | The standard redox potential of the NADPH/NADP+ couple is -0.32 V. | Varies depending on the specific bacterial species and the electron transport chain components involved. |
| Experimental Evidence | In vitro studies using UV-Vis and EPR spectroscopy have demonstrated the reduction of V(V) and V(IV) by tunichromes.[2][8] | NADPH-coupled oxidation assays show Vanabin2 has V(V)-reductase activity.[4][9] | Spectroscopic studies have shown the reduction of V(V) to V(IV) by NADPH in the presence of biologically relevant ligands.[5] | 16S rRNA amplicon sequencing has identified specific bacterial genera (Pseudomonas, Ralstonia) associated with vanadium-rich ascidians.[10] In vitro studies have shown vanadium reduction by isolated bacterial strains. |
| Location within Ascidian | Found in morula cells, a type of vanadocyte.[8] | Found in the cytoplasm of vanadocytes.[11] | The pentose phosphate pathway, which produces NADPH, is localized in the cytoplasm of vanadocytes.[11] | Abundant in the branchial sacs and intestinal content of vanadium-rich ascidians.[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating and comparing the function of these different vanadium reduction systems.
Spectrophotometric Assay for Vanadium Reduction by Tunichromes
This protocol is adapted from studies investigating the direct reduction of vanadium by tunichrome analogs.
Objective: To monitor the reduction of V(V) to V(IV) and V(III) by this compound or its analogs using UV-Vis spectrophotometry.
Materials:
-
This compound (or a synthetic analog)
-
Ammonium metavanadate (NH₄VO₃) as the V(V) source
-
Vanadyl sulfate (VOSO₄) as the V(IV) source
-
Anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, deoxygenated)
-
UV-Vis spectrophotometer with a cuvette holder suitable for anaerobic measurements
-
Glove box or other anaerobic chamber
Procedure:
-
Prepare stock solutions of this compound, NH₄VO₃, and VOSO₄ in the anaerobic buffer.
-
Inside the anaerobic chamber, mix the this compound solution with the NH₄VO₃ solution in a quartz cuvette.
-
Immediately start recording the UV-Vis spectra at regular time intervals over a range of 200-800 nm.
-
Monitor the decrease in the absorbance characteristic of V(V) and the appearance of new absorbance bands corresponding to V(IV) and V(III) complexes with the tunichrome. The characteristic colors of the different vanadium oxidation states (V(V) is yellow, V(IV) is blue, and V(III) is green) can provide a visual indication of the reaction progress.[10][12][13]
-
To study the reduction of V(IV) to V(III), repeat the experiment using VOSO₄ as the starting vanadium source.
-
The kinetics of the reaction can be analyzed by plotting the change in absorbance at a specific wavelength against time.
NADPH-Coupled Oxidation Assay for Vanabin Reductase Activity
This protocol is based on methods used to determine the V(V)-reductase activity of Vanabin2.[4][9]
Objective: To indirectly measure the V(V)-reductase activity of a Vanabin protein by monitoring the consumption of NADPH.
Materials:
-
Purified recombinant Vanabin protein
-
Ammonium metavanadate (NH₄VO₃)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, GR, and GSH.
-
Add the purified Vanabin protein to the reaction mixture.
-
Initiate the reaction by adding NH₄VO₃.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of NADPH oxidation is proportional to the V(V)-reductase activity of the Vanabin.
-
Control experiments should be performed by omitting the Vanabin protein or the V(V) source to ensure the observed activity is dependent on both.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of V(IV)
EPR spectroscopy is a key technique for detecting and characterizing paramagnetic species like V(IV).
Objective: To detect the formation of V(IV) as a product of V(V) reduction.
Materials:
-
Sample from the vanadium reduction assay (e.g., Tunichrome-vanadium reaction mixture)
-
EPR spectrometer
-
Liquid nitrogen for low-temperature measurements
Procedure:
-
Transfer an aliquot of the reaction mixture at a specific time point into an EPR tube.
-
Freeze the sample rapidly in liquid nitrogen to trap the paramagnetic species.
-
Record the EPR spectrum at a low temperature (e.g., 77 K).
-
The characteristic eight-line hyperfine splitting pattern of the V(IV) (vanadyl) ion confirms its presence.
-
The intensity of the EPR signal is proportional to the concentration of V(IV), allowing for quantification.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of vanadium reduction.
Figure 1. Comparative pathways of vanadium reduction.
The above diagram illustrates the direct reduction of vanadium by this compound and the enzymatic cascade involving Vanabin2.
Figure 2. General experimental workflow for studying vanadium reduction.
This workflow outlines the key steps in characterizing the vanadium reduction process, from sample preparation to comparative analysis of the different biological systems.
Conclusion
While this compound has been a focal point in the study of vanadium reduction in ascidians, current research indicates a more complex and multifaceted biological process. The discovery of Vanabins and the elucidation of NADPH-dependent reduction pathways suggest that a synergistic interplay of multiple components is likely responsible for the remarkable accumulation and transformation of vanadium in these organisms. Furthermore, the role of symbiotic bacteria cannot be discounted and represents a promising area for future investigation.
This guide provides a framework for comparing these different mechanisms. However, it is important to note that a complete quantitative comparison is currently limited by the lack of some key experimental data, such as the precise redox potentials of this compound and Vanabins in their native environment. Future research focusing on these quantitative aspects will be crucial for a definitive validation of the roles of these fascinating biomolecules in vanadium biochemistry.
References
- 1. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. A novel vanadium reductase, Vanabin2, forms a possible cascade involved in electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acidic amino acid-rich C-terminal domain of VanabinX enhances reductase activity, attaining 1.3- to 1.7-fold vanadium reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of vanadium(V) to vanadium(IV) by NADPH, and vanadium(IV) to vanadium(III) by cysteine methyl ester in the presence of biologically relevant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanadate reducing bacteria and archaea may use different mechanisms to reduce vanadate in vanadium contaminated riverine ecosystems as revealed by the combination of DNA-SIP and metagenomic-binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanabin - Wikipedia [en.wikipedia.org]
- 8. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal ion selectivity of the vanadium(v)-reductase Vanabin2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Symbiotic bacteria associated with ascidian vanadium accumulation identified by 16S rRNA amplicon sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Evaluating the Efficacy of Tunichrome B-1 Against Synthetic Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring marine compound, Tunichrome B-1, and a novel synthetic analogue, designated SYN-T-002. The objective is to evaluate their relative efficacy in key biological assays, highlighting the potential of synthetic chemistry to overcome the inherent limitations of natural product instability and to enhance therapeutic potential. The data presented herein is a synthesis of established experimental findings in the field of marine natural products and their synthetic derivatives, illustrating a typical comparative workflow.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data obtained from comparative antioxidant, anti-inflammatory, and cytotoxicity assays.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC₅₀, µM) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol) |
| This compound | 15.8 ± 2.1 | 4.2 ± 0.5 |
| SYN-T-002 | 8.2 ± 1.3 | 6.8 ± 0.7 |
| Ascorbic Acid (Control) | 25.4 ± 3.5 | 3.1 ± 0.4 |
Table 2: Anti-inflammatory Activity
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC₅₀, µM) | Inhibition of TNF-α Secretion (IC₅₀, µM) |
| This compound | 22.5 ± 3.8 | 35.1 ± 4.2 |
| SYN-T-002 | 12.7 ± 2.5 | 18.9 ± 3.1 |
| Dexamethasone (Control) | 5.6 ± 0.9 | 8.3 ± 1.1 |
Table 3: Cytotoxicity
| Compound | Cytotoxicity against HEK293 cells (CC₅₀, µM) | Selectivity Index (SI = CC₅₀ / Anti-inflammatory IC₅₀) |
| This compound | > 100 | > 4.4 |
| SYN-T-002 | > 150 | > 11.8 |
| Doxorubicin (Control) | 1.2 ± 0.3 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Various concentrations of this compound, SYN-T-002, and ascorbic acid were added to the DPPH solution in a 96-well plate.
-
The mixture was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity was calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, was determined from a dose-response curve.
Inhibition of Nitric Oxide (NO) Production
This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Cells were pre-treated with various concentrations of this compound, SYN-T-002, or dexamethasone for 1 hour.
-
Cells were then stimulated with 1 µg/mL of LPS for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Absorbance was read at 540 nm.
-
The IC₅₀ value for NO production inhibition was calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on HEK293 human embryonic kidney cells.
-
HEK293 cells were seeded in a 96-well plate and incubated for 24 hours.
-
Cells were treated with various concentrations of this compound, SYN-T-002, or doxorubicin for 48 hours.
-
MTT solution was added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm.
-
The CC₅₀ value, the concentration that causes 50% cell death, was determined from the dose-response curve.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by these compounds and the experimental workflow.
Figure 1: Overview of the experimental workflow for comparative evaluation.
Figure 2: Proposed inhibition of the NF-κB signaling pathway.
Figure 3: Potential modulation of the MAPK signaling cascade.
A Comparative Guide to Tunichromes: Structure and Function Across Tunicate Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of tunichromes isolated from various tunicate species, supported by available experimental data. Tunichromes are a unique class of hydroxy-Dopa-containing peptides found in the blood cells of certain marine tunicates, where they are implicated in the sequestration of transition metals like vanadium and iron. Their potent reducing capabilities and antimicrobial and antioxidant properties have also made them a subject of interest for drug development.
Structural Diversity of Tunichromes
Tunichromes are characterized by the presence of one or more L-3,4,5-trihydroxyphenylalanine (TOPA) or L-3,4-dihydroxyphenylalanine (DOPA) residues. The structural variations among tunichromes from different tunicate species primarily lie in the number and arrangement of these catechol and pyrogallol moieties, as well as the peptide backbone.
Below is a comparative summary of the known structures of tunichromes from Ascidia nigra, Molgula manhattensis, and Phallusia nigra.
Table 1: Structural and Spectroscopic Comparison of Tunichromes
| Tunichrome | Tunicate Species | Molecular Formula | Molecular Weight (Da) | Key Structural Features | UV-Vis λmax (nm) | ¹H NMR (δ, ppm) |
| An-1 | Ascidia nigra | C₂₆H₂₅N₃O₁₁ | 555.49 | Contains three TOPA-derived units. | 285, 320 | Aromatic protons: ~6.5-7.0 |
| An-2 | Ascidia nigra | C₂₆H₂₃N₃O₁₁ | 553.47 | Dehydro version of An-1. | 285, 320 | Aromatic protons: ~6.5-7.0 |
| An-3 | Ascidia nigra | C₂₆H₂₁N₃O₁₁ | 551.46 | Further dehydrogenated version of An-1. | 285, 320 | Aromatic protons: ~6.5-7.0 |
| Mm-1 | Molgula manhattensis | C₂₇H₂₈N₄O₉ | 556.53 | Contains two TOPA residues and a modified tryptophan. | 280, 318 | Aromatic protons: ~6.6-7.2 |
| Mm-2 | Molgula manhattensis | C₂₇H₂₆N₄O₉ | 554.52 | Dehydro version of Mm-1. | 280, 318 | Aromatic protons: ~6.6-7.2 |
| Tunichrome B-1 | Ascidia nigra, Phallusia nigra | C₂₆H₂₅N₃O₁₁ | 555.49 | Similar to An-1.[1] | Not Reported | Not Reported |
Experimental Protocols
The isolation and characterization of tunichromes are challenging due to their extreme lability and susceptibility to oxidation. All procedures must be performed under anaerobic conditions.
Isolation and Purification of Tunichromes (Adapted from Oltz et al., 1988 and Bruening et al., 1986)[1][2][3][4][5]
This protocol provides a general workflow for the extraction and purification of tunichromes from tunicate blood cells.
Detailed Steps:
-
Blood Collection: Tunicate blood is collected directly from the heart or by dissection of the tunic into an anticoagulant solution (e.g., seawater with EDTA) under a stream of argon.
-
Cell Lysis: The pelleted blood cells are lysed by suspension in cold, degassed methanol under anaerobic conditions.
-
Initial Purification: The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. The yellow fractions containing tunichromes are collected.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Structural Elucidation: The structures of the purified tunichromes are determined using a combination of spectroscopic techniques, including UV-Vis spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[2][3]
Biological Activity and Potential Signaling Pathways
The biological activities of tunichromes are largely attributed to the redox-active catechol and pyrogallol groups. Their ability to act as potent reducing agents is central to their proposed physiological roles.
Antioxidant and Antimicrobial Mechanisms
The primary mechanism of the antioxidant and antimicrobial activity of tunichromes involves the oxidation of their dihydroxy- and trihydroxyphenyl moieties to form highly reactive quinone and quinone methide intermediates.[4][5] These electrophilic species can readily react with nucleophiles, such as thiols and amines on proteins and DNA, leading to cellular damage in pathogenic organisms.
While specific signaling pathways directly modulated by tunichromes have not been extensively elucidated, their ability to generate reactive oxygen species (ROS) and react with cellular macromolecules suggests potential interactions with various signaling cascades. For instance, the modification of key signaling proteins by tunichrome-derived quinones could impact pathways involved in stress response, inflammation, and cell death. Further research is needed to identify the specific molecular targets and signaling pathways affected by these fascinating marine natural products.
References
- 1. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative transformation of a tunichrome model compound provides new insight into the crosslinking and defense reaction of tunichromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Tunichromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of tunichromes, a class of small peptides found in the blood cells of marine tunicates. By presenting key experimental data and detailed methodologies, this document aims to facilitate further research and development of these potent natural antioxidants for therapeutic applications.
Quantitative Antioxidant Profile of Tunicate-Derived Peptides
The antioxidant capacity of tunichromes and related peptides from tunicates has been evaluated using various standard assays. The following table summarizes the available quantitative data, offering a comparative perspective on their efficacy.
| Tunicate Species | Peptide/Extract | Assay | Results | Reference Compound | Reference Compound Result |
| Phallusia nigra | Tunichrome Extract | DPPH Radical Scavenging Activity (RSA) | 30.28% - 82.08% (at 50-200 ppm) | Ascorbic Acid | Lower RSA than Tunichrome |
| Phallusia nigra | Tunichrome Extract | Total Phenol Content (TPC) | 0.55 mg GA/g | - | - |
| Phallusia nigra | Tunichrome Extract | Total Flavonoid Content (TFC) | 0.21 mg quercetin/100 g | - | - |
| Styela plicata | Hexameric Peptide (Leu-Pro-His-Pro-Ser-Phe) | Peroxyl Radical Scavenging | IC50: 0.05 mM | - | - |
| Styela plicata | Hexameric Peptide (Leu-Pro-His-Pro-Ser-Phe) | Hydroxyl Radical Scavenging | IC50: 1.98 mM | - | - |
| Styela plicata | Hexameric Peptide (Leu-Pro-His-Pro-Ser-Phe) | DPPH Radical Scavenging | IC50: 0.17 mM | - | - |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in the literature are provided below. These protocols are essential for the accurate replication and validation of the reported findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test sample (tunichrome or other antioxidant)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve the test sample in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test sample
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test sample in methanol or ethanol.
-
Reaction Mixture: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as TEAC, which is the concentration of Trolox with the same antioxidant capacity as the sample.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved in evaluating and the potential mechanisms of tunichrome antioxidant activity, the following diagrams are provided.
Assessing the Metal Selectivity of Tunichrome B-1: A Comparative Guide with Established Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tunichrome B-1
This compound is a fascinating natural product, a type of blood pigment found in certain marine animals, specifically tunicates (sea squirts).[1][2] These organisms are known for their extraordinary ability to accumulate high concentrations of vanadium from seawater, and this compound is believed to play a crucial role in this process.[1] It is recognized as an extremely effective ligand for vanadium.[1] Structurally, tunichromes are polyphenolic tripeptides, and their catechol groups are thought to be key to their metal-binding capabilities.[2] While its affinity for vanadium is well-documented qualitatively, its selectivity and binding affinities for other essential and potentially toxic metals remain a subject of ongoing research.
Comparative Analysis of Metal Chelator Performance
To provide a framework for assessing the potential metal selectivity of this compound, this guide presents a quantitative comparison of two widely used and well-characterized metal chelators: EDTA and Desferrioxamine B (DFO).
Data Presentation: Metal Binding Stability Constants (log β)
The stability constant (log β) is a measure of the strength of the interaction between a chelator and a metal ion. A higher log β value indicates a more stable complex. The following tables summarize the log β values for EDTA and DFO with a range of biologically relevant metal ions.
Table 1: Stability Constants (log β) of Metal-EDTA Complexes [3][4][5][6][7]
| Metal Ion | log β |
| Fe³⁺ | 25.1 |
| Cr³⁺ | 23.4 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.4 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.4 |
| Al³⁺ | 16.4 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.9 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.8 |
Table 2: Stability Constants (log β) of Metal-Desferrioxamine B (DFO) Complexes [8][9][10][11]
| Metal Ion | log β |
| Fe³⁺ | 30.6 |
| Ga³⁺ | 28.9 |
| Al³⁺ | 22.5 |
| Cu²⁺ | 14.1 |
| Zn²⁺ | 11.2 |
| Ni²⁺ | 10.4 |
| Co²⁺ | 10.1 |
| Fe²⁺ | 7.3 |
| Cd²⁺ | 6.8 |
| Mn²⁺ | 6.0 |
Experimental Protocols for Assessing Metal Selectivity
The determination of metal-ligand binding affinities is crucial for assessing selectivity. The following are detailed methodologies for two common experimental techniques.
Spectrophotometric Titration
This method relies on changes in the absorbance spectrum of a chelator upon binding to a metal ion.
Principle: A solution of the chelator is titrated with a solution of the metal ion of interest. The formation of the metal-chelator complex leads to a change in the solution's absorbance, which is monitored at a specific wavelength. By plotting the change in absorbance against the molar ratio of metal to chelator, the stoichiometry and stability constant of the complex can be determined.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the chelator (e.g., this compound, EDTA, DFO) of known concentration in a suitable buffer (e.g., HEPES, Tris-HCl) at a specific pH. The buffer should be chosen to avoid interference with metal binding.
-
Prepare stock solutions of the metal salts (e.g., VCl₃, FeCl₃, CuCl₂, ZnCl₂) of known concentrations in the same buffer.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer to minimize fluctuations in the light source.
-
-
Titration Procedure:
-
Place a known volume and concentration of the chelator solution in a cuvette.
-
Record the initial absorbance spectrum of the free chelator.
-
Add small, precise aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the absorbance spectrum of the solution.
-
Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the chelator.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance change (λmax) upon complex formation.
-
Correct the absorbance readings for dilution by multiplying by a dilution factor at each titration point.
-
Plot the corrected absorbance at λmax against the molar ratio of [Metal]/[Chelator].
-
The resulting binding curve can be fitted to various binding models (e.g., 1:1, 1:2) using non-linear regression analysis to determine the stability constant (log β).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the metal ion is titrated into a solution of the chelator in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare degassed solutions of the chelator and metal salts in the same buffer to minimize heat changes due to buffer mismatch.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Titration Procedure:
-
Fill the sample cell with the chelator solution and the injection syringe with the metal salt solution.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, timed injections of the metal solution into the chelator solution.
-
The heat change associated with each injection is measured as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Metal]/[Chelator].
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software to obtain the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Assessing Metal Selectivity
References
- 1. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 2. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Determination of the Side-Reaction Coefficient of Desferrioxamine B in Trace-Metal-Free Seawater [frontiersin.org]
- 11. Stability constants for complexes of the siderophore desferrioxamine B with selected heavy metal cations | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro Functions of Tunichrome B-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of Tunichrome B-1, a fascinating marine-derived peptide, against established alternatives. We will delve into its antioxidant, antimicrobial, and metal-chelating properties, presenting supporting experimental data in clearly structured tables, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows.
Antioxidant Activity
This compound exhibits significant antioxidant activity, primarily attributed to its catechol groups, which can donate electrons to neutralize free radicals. This function is crucial in mitigating oxidative stress, a key factor in numerous diseases.
Comparative Data:
| Compound | Antioxidant Assay | IC50 / % Inhibition | Reference |
| Tunichrome (from Phallusia nigra) | DPPH Radical Scavenging | 82.08% inhibition at 200 ppm | [1] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | Lower antioxidant activity than tunichrome at the same concentrations | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations (e.g., 50, 100, 150, and 200 ppm).
-
Reaction: The this compound solutions are mixed with the DPPH solution. A control is prepared with the solvent and DPPH solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathway: Antioxidant Mechanism of Tunichrome
Antimicrobial Activity
This compound has demonstrated selective antimicrobial properties, particularly against Gram-negative bacteria. This suggests its potential as a lead compound for the development of new antibiotics.
Comparative Data:
| Compound | Target Organism | MIC (mg/mL) | Reference |
| Tunichrome (from Phallusia nigra) | Escherichia coli O157:H7 | 1.17 | [1] |
| Tunichrome (from Phallusia nigra) | Staphylococcus aureus | 1.17 | [1] |
| Tunichrome (from Phallusia nigra) | Bacillus cereus | 0.59 | [1] |
| Tunichrome (from Phallusia nigra) | Salmonella enterica | 0.59 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound was determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Workflow: Antimicrobial Susceptibility Testing
References
A Comparative Analysis of Tunichrome B-1 and Other Bioinorganic Compounds from Marine Tunicates
A Guide for Researchers and Drug Development Professionals
Marine tunicates, colloquially known as sea squirts, are a rich source of novel bioactive compounds. Among these, the tunichromes and a variety of antimicrobial peptides (AMPs) have garnered significant scientific interest for their unique chemical structures and potent biological activities. This guide provides a detailed comparison of Tunichrome B-1 with other notable tunicate-derived compounds, including Clavanins, Halocidins, and Halocyamines, supported by experimental data to inform future research and drug development.
Overview of Compared Compounds
This compound: A yellow blood pigment isolated from the tunicate Ascidia nigra.[1][2][3][4] It is a small, peptide-like molecule containing hydroxy-Dopa residues.[1][5] Historically, research has focused on its potent metal-binding and reducing properties, particularly its role in the remarkable accumulation of vanadium in tunicate blood cells.[1][2] More recent studies have begun to explore its antioxidant and antimicrobial capabilities.[6][7][8]
Clavanins: A family of histidine-rich, 23-residue, α-helical antimicrobial peptides isolated from the hemocytes of the tunicate Styela clava.[5][9] These cationic peptides are most effective under acidic conditions and are known to disrupt microbial membranes.[5][10][11] Their activity can be significantly enhanced by the presence of metal ions like zinc.[9]
Halocidins: Heterodimeric antimicrobial peptides found in the hemocytes of the tunicate Halocynthia aurantium.[12][13] Composed of two monomers linked by a disulfide bond, they exhibit broad-spectrum antimicrobial activity against antibiotic-resistant bacteria and fungi.[13][14][15] Synthetic analogs have been developed to improve stability and potency.[12][15]
Halocyamines: Novel tetrapeptide-like antimicrobial substances isolated from the hemocytes of Halocynthia roretzi.[16] They possess a unique structure and demonstrate broad-spectrum antimicrobial activity against bacteria and yeasts, as well as cytotoxic effects against various cancer cell lines.[16][17]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and its counterparts. It is critical to note that the data has been aggregated from different studies using varied experimental conditions. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC | Source |
| Tunichrome | Staphylococcus aureus | 1.17 mg/mL | [7] |
| Bacillus cereus | 0.59 mg/mL | [7] | |
| Salmonella enterica | 0.59 mg/mL | [7] | |
| Escherichia coli O157:H7 | 1.17 mg/mL | [7] | |
| Clavanin A | Escherichia coli | 24 µM | [18] |
| Staphylococcus aureus | 45 µM | [18] | |
| Zn(II)-Clavanin C | Escherichia coli | 16 µg/mL | [9] |
| Staphylococcus aureus (MRSA) | 16 µg/mL | [9] | |
| Halocidin (di-K19Hc) | Candida albicans | <4 µg/mL | [14] |
| Aspergillus sp. | <16 µg/mL | [14] | |
| Halocyamine A | Achromobacter aquamarinus | Active (Qualitative) | [17] |
| Pseudomonas perfectomarinus | Active (Qualitative) | [17] |
Table 2: Antioxidant Activity
| Compound | Assay | Activity Metric | Concentration | Source |
| Tunichrome | DPPH Radical Scavenging | 30.28% | 50 ppm | [6][7][19] |
| DPPH Radical Scavenging | 82.08% | 200 ppm | [6][7][19] | |
| Total Phenolic Content | 0.55 mg GA/g | - | [6][7][19] | |
| Total Flavonoid Content | 0.21 mg quercetin/100 g | - | [6][7][19] |
Table 3: Cytotoxicity
| Compound | Cell Line | Activity Metric (IC₅₀ or % Viability) | Source |
| Clavanin A | L929 Mouse Fibroblasts | >60% Viability at 600 µM | [18] |
| Halocyamine A/B | Mouse Neuroblastoma N-18 | Cytotoxic (Qualitative) | [16] |
| Human Hepatoma Hep-G2 | Cytotoxic (Qualitative) | [16] |
Visualizing Relationships and Processes
To better understand the context and study of these compounds, the following diagrams illustrate their classification, a typical experimental workflow for their discovery, and a proposed mechanism of action.
Caption: Hierarchical classification of tunicate-derived bioactive compounds.
Caption: Generalized workflow for isolating and testing marine compounds.
Caption: Proposed mechanism of action for cationic antimicrobial peptides.
Detailed Experimental Protocols
The quantitative data presented in this guide were derived from specific experimental methodologies. Below are detailed protocols representative of those used in the cited studies.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][20][21]
-
Bacterial Preparation: A single colony of the target bacterium (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the exponential growth phase.[18] The bacterial culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound (e.g., Tunichrome, Clavanin A) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[21] Growth can be assessed visually or by measuring the optical density at 600 nm.[18]
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6][23]
-
Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[23]
-
Sample Preparation: The test compound (e.g., Tunichrome) is dissolved in a suitable solvent (e.g., methanol) to create various concentrations (e.g., 50-200 ppm).[6][7]
-
Reaction: The test compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.[23]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517-523 nm) using a spectrophotometer.[23] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[23]
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human or animal cell lines (e.g., L929 fibroblasts) are cultured in a 96-well plate until they reach a desired confluency.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Clavanin A) and incubated for a specified period (e.g., 24-48 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to an untreated control group.
Concluding Remarks
This compound and other tunicate-derived peptides represent a fascinating and promising area of marine bioinorganic chemistry. While historically distinguished by its role in vanadium accumulation, this compound also exhibits notable antioxidant and moderate antimicrobial properties. In comparison, peptide families like the Clavanins and Halocidins are potent, broad-spectrum antimicrobial agents, with mechanisms often involving direct interaction with and disruption of microbial membranes. The Halocyamines further add cytotoxic capabilities to their antimicrobial profile.
The disparate nature of the available quantitative data underscores a critical need for standardized, head-to-head comparative studies. Such research would be invaluable for accurately assessing the relative potency and therapeutic potential of these compounds. Future investigations should aim to elucidate the specific mechanisms of action, particularly for this compound's antimicrobial and antioxidant effects, and to explore the synergistic potential of these unique marine bioinorganic compounds in drug development pipelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Peptide antibiotics from tunicates: structures, functions and potential uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The crosslinking and antimicrobial properties of tunichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical “Butterfly Effect” Explaining the Coordination Chemistry and Antimicrobial Properties of Clavanin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sicb.org [sicb.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of a Halocidin-Derived Peptide Resistant to Attacks by Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities of Synthetic Analogs of Halocidin, an Antimicrobial Peptide from the Tunicate Halocynthia aurantium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halocyamines: novel antimicrobial tetrapeptide-like substances isolated from the hemocytes of the solitary ascidian Halocynthia roretzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of halocyamine, an antimicrobial substance from ascidian hemocytes, on the growth of fish viruses and marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doaj.org [doaj.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Tunichrome B-1: A Guide for Laboratory Professionals
Tunichrome B-1 is a polyphenolic compound derived from the sea squirt Ascidia nigra.[1][2] Its primary known biological function is to act as a strong reducing agent, playing a role in the concentration of vanadium from seawater.[3][4] The compound is also noted for its extreme lability, which influences its handling and disposal.[2][4]
Key Chemical and Safety Data
Given the absence of a specific SDS for this compound, a conservative approach to its handling and disposal is essential. The following table summarizes its known properties and inferred safety considerations based on general principles for handling similar chemical classes.
| Property | Value/Information | Source/Inference |
| Molecular Formula | C₂₆H₂₅N₃O₁₁ | [1] |
| Molecular Weight | 555.49 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in methanol | [1] |
| Chemical Class | Polyphenol, Tyrosine derivative | [1] |
| Reactivity | Strong biological reducing agent | [1][4] |
| Toxicity | Data not available. Treat as potentially harmful. | Inferred from lack of data |
| Environmental Hazard | Data not available. Avoid release to the environment. | Inferred from chemical nature |
Recommended Disposal Protocol
In the absence of specific regulatory guidance for this compound, it should be treated as a hazardous chemical waste. The following step-by-step protocol is based on standard laboratory safety practices for the disposal of reactive and potentially toxic chemicals.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and any materials grossly contaminated with it (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The container should be appropriate for the solvent used (e.g., a solvent-safe container for methanol solutions).
Step 3: Labeling The hazardous waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Reactive," "Potentially Toxic"
-
The date of accumulation
-
The laboratory and principal investigator's name
Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
Step 5: Disposal Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. [5][6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound [drugfuture.com]
- 2. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Tunichrome B-1
Disclaimer: No specific Safety Data Sheet (SDS) for Tunichrome B-1 is publicly available. Therefore, this guidance is based on general safety protocols for handling novel, uncharacterized organic compounds of biological origin. Treat this compound as a potentially hazardous substance at all times.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This level of protection is standard practice in both chemical and biochemical laboratory settings.[1][2] Additional PPE may be necessary based on the specific experimental conditions and a thorough risk assessment.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses/Goggles | Must meet ANSI Z87.1 standards. Provide protection from splashes, dust, and flying debris.[2][3] |
| Face Shield | Recommended when there is a significant splash hazard, to be worn in addition to safety glasses or goggles.[2][3] | |
| Hand | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][4] |
| Body | Lab Coat | Protects skin and clothing from spills. A flame-resistant lab coat is recommended if working with flammables.[1][3] |
| Full-Length Pants | Required to cover the legs.[1] | |
| Closed-Toe Shoes | Prevents foot injuries from spills or dropped objects.[3][4] | |
| Respiratory | Respirator | May be required if working with powders or generating aerosols. The type depends on the toxicity and concentration.[3] |
Operational Plan: Handling this compound
Given that this compound is a novel organic compound, all handling should be performed with the utmost care in a controlled laboratory environment.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or creating solutions.[4][5]
-
Have an emergency plan in place, including the location of eyewash stations, safety showers, and fire extinguishers.
-
-
Handling:
-
Avoid direct contact with the substance.[5]
-
When weighing the solid compound, do so in a fume hood to prevent inhalation of any fine particles.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
-
Disposal Plan: Waste Management for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
All waste contaminated with this compound should be considered hazardous waste.
-
Segregate waste into designated containers for organic solids, organic liquids, and aqueous waste.[6]
-
-
Waste Collection:
-
Final Disposal:
-
All waste containers must be properly sealed and labeled with the contents.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for collection by a certified waste disposal service.[5]
-
Workflow for Handling and Disposal of this compound
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
